DP-b99
描述
The exact mass of the compound 2,2'-(((Ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis((2-(2-(octyloxy)ethoxy)-2-oxoethyl)azanediyl))diacetic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Ethylenediamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-[2-[2-[2-[carboxymethyl-[2-(2-octoxyethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(2-octoxyethoxy)-2-oxoethyl]anilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H64N2O12/c1-3-5-7-9-11-17-23-51-25-27-55-41(49)33-43(31-39(45)46)35-19-13-15-21-37(35)53-29-30-54-38-22-16-14-20-36(38)44(32-40(47)48)34-42(50)56-28-26-52-24-18-12-10-8-6-4-2/h13-16,19-22H,3-12,17-18,23-34H2,1-2H3,(H,45,46)(H,47,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGBVHPWUIHWRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCCOC(=O)CN(CC(=O)O)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)O)CC(=O)OCCOCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H64N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187908 | |
| Record name | DP-b 99 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
789.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222315-88-0 | |
| Record name | DP-b99 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222315880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DP-b 99 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DP-B99 FREE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDX7IXK9CU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of DP-b99 in Modulating Calcium Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DP-b99 is a lipophilic, cell-permeable derivative of 1,2-bis(2-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid (BAPTA), a known calcium-selective chelator. Developed as a potential neuroprotective agent for acute ischemic stroke, this compound was designed to selectively modulate the homeostasis of divalent metal ions, particularly zinc (Zn²⁺) and calcium (Ca²⁺), within the hydrophobic environment of cell membranes. Preclinical studies have demonstrated its ability to attenuate the pathological surges in intracellular zinc and calcium associated with ischemic neuronal injury. However, despite promising early-phase data, a large-scale Phase III clinical trial (MACSI) did not show evidence of efficacy in treating acute ischemic stroke. This guide provides an in-depth technical overview of the core mechanism of this compound, focusing on its role in modulating calcium homeostasis, and presents relevant preclinical and clinical data, along with detailed experimental protocols for its study.
Introduction to this compound and its Rationale in Ischemic Stroke
Ischemic stroke is characterized by a complex cascade of events leading to neuronal cell death. A critical component of this cascade is the disruption of ion homeostasis, leading to a massive influx of calcium into neurons. This calcium overload triggers a number of downstream neurotoxic pathways, including the activation of degradative enzymes like calpains, mitochondrial dysfunction, and the production of reactive oxygen species.
This compound was rationally designed as a membrane-activated chelator to address this excitotoxicity. Its lipophilic nature allows it to permeate cell membranes and localize within the lipid bilayer. The affinity of this compound for Ca²⁺ and Zn²⁺ is moderate in aqueous environments but is significantly enhanced within the hydrophobic milieu of the cell membrane. This property is intended to allow this compound to selectively chelate these ions where they are most damaging during an ischemic event, without significantly altering their physiological concentrations in the cytosol.
Mechanism of Action: Modulation of Calcium Homeostasis
This compound's primary mechanism of action in modulating calcium homeostasis is through its function as a lipophilic, moderate-affinity calcium chelator.[1]
-
Membrane-Centric Chelation: Unlike traditional hydrophilic chelators, this compound's structure allows it to partition into the cell membrane. This strategic localization is crucial as many of the initial pathological calcium influx events during ischemia occur at the plasma membrane and the membranes of organelles like mitochondria.
-
Attenuation of Calcium Surges: Preclinical studies on neuronal cultures and brain slices have shown that pre-application of this compound can effectively attenuate the rise in intracellular calcium concentrations following excitotoxic insults. By binding to excess calcium ions at the membrane, this compound is thought to reduce the activation of downstream neurotoxic pathways.
-
Zinc Chelation and Calcium Crosstalk: this compound also chelates zinc, another divalent cation implicated in neuronal injury. The interplay between zinc and calcium signaling is complex, and by modulating both, this compound was hypothesized to have a multi-faceted neuroprotective effect.
Below is a diagram illustrating the proposed mechanism of action of this compound in the context of ischemic neuronal injury.
References
DP-b99: A Technical Guide on its Function as a Membrane-Activated Chelator
For Researchers, Scientists, and Drug Development Professionals
Abstract
DP-b99 is a first-in-class, lipophilic, membrane-activated chelator developed for neuroprotection in acute ischemic stroke.[1][2] Structurally, it is a derivative of BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) designed to selectively modulate pathological fluctuations of intracellular divalent metal ions, particularly zinc (Zn²⁺) and calcium (Ca²⁺), within the hydrophobic environment of the cell membrane.[3][4][5] Ischemic events trigger a cascade of neurotoxic processes, including the excessive release and accumulation of intracellular zinc, which contributes to neuronal death. This compound's unique mechanism involves its activation within the lipid milieu of the cell membrane, where its affinity for these ions is significantly enhanced. This allows it to buffer toxic ion surges locally without disrupting normal physiological ion-dependent processes. Despite promising preclinical data and early-phase clinical trials, a pivotal Phase III study (MACSI) concluded that this compound showed no evidence of efficacy in improving outcomes for acute ischemic stroke patients. This guide provides a detailed overview of this compound's core mechanism, summarizes the available quantitative data, outlines key experimental protocols, and visualizes the underlying pathways.
Core Mechanism of Action
This compound is a rationally designed molecule intended to cross the cell membrane due to its lipophilic nature. Its primary innovation lies in its "membrane-activation." In aqueous environments, this compound has a moderate affinity for zinc and calcium. However, within the hydrophobic interior of the cell membrane, its chelating activity is significantly amplified.
This targeted action is crucial. Following an ischemic stroke, a massive influx of zinc into neurons occurs. This "zinc surge" is a key mediator of neuronal injury, activating apoptotic pathways and other detrimental processes. This compound is designed to act as a localized buffer, sequestering these excess ions directly at the membrane and within the cell, thereby preventing them from engaging with downstream neurotoxic targets. This approach aims to protect neurons from zinc-induced death while leaving essential, physiological zinc-dependent functions intact.
Figure 1: this compound Mechanism of Action.
Signaling Pathways Modulated by this compound
The neuroprotective hypothesis for this compound centers on its ability to interrupt zinc-mediated apoptotic signaling. In cerebral ischemia, elevated intracellular zinc is known to activate Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in one pathway of programmed cell death. By chelating the excess zinc, this compound is theorized to prevent PARP-1 activation, thereby reducing neuronal apoptosis and subsequent brain damage. Other chelators like N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) have been shown experimentally to rescue neurons from ischemia-induced apoptosis by reducing PARP-1 activation.
Figure 2: Postulated Signaling Pathway Inhibition by this compound.
Summary of Quantitative Data
This compound underwent several clinical trials. While early phase studies were promising, the pivotal Phase III trial (MACSI) failed to meet its primary endpoint.
Table 1: Phase II Clinical Trial (Diener et al., 2008)
| Parameter | This compound Group (n=72) | Placebo Group (n=75) | P-value |
| Primary Outcome | |||
| Recovery at Day 90 (mRS 0, 1, or prestroke) | 30.6% | 16.0% | 0.05 |
| Subgroup Analysis (NIHSS 10-16) | |||
| Median change in NIHSS score at Day 90 | 8.0 points | 5.0 points | 0.03 |
Table 2: Phase III MACSI Trial Results (Lees et al., 2013)
| Parameter | This compound Group (n=218) | Placebo Group (n=219) | P-value (unadjusted) |
| Primary Outcome | |||
| mRS Score Distribution (Day 90) | Equal to Placebo | Equal to this compound | 0.10 |
| Secondary Outcomes | |||
| Recovery to mRS ≤1 | 20.6% | 28.8% | 0.05 |
| Recovery to NIHSS ≤1 | 19.3% | 25.6% | 0.10 |
| Safety Outcome | |||
| Mortality | 16.5% | 15.1% | 0.68 |
Table 3: Phase I Pharmacokinetic Data (1 mg/kg dose)
| Population | Parameter | Day 1 | Day 4 |
| Young Volunteers | Mean Half-life (t½) | 3.47 ± 0.90 h | 4.36 ± 1.49 h |
| Elderly Volunteers | Mean Half-life (t½) | 2.11 ± 0.09 h | 2.10 ± 1.14 h |
Experimental Protocols
Detailed protocols for clinical trials are extensive. However, the core methodologies for preclinical and clinical evaluation of this compound can be summarized.
In Vitro Neuroprotection Assay
This experiment assesses the ability of this compound to protect neurons from a toxic insult.
-
Cell Culture: Primary cortical neurons are cultured under standard conditions.
-
Insult: Neuronal death is induced using methods like oxygen-glucose deprivation (OGD) to simulate ischemia or by direct application of a toxic concentration of zinc.
-
Treatment: this compound is added to the cell cultures at varying concentrations, either before, during, or after the insult.
-
Viability Assessment: Cell viability is measured using assays such as MTT or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium. Fluorescent zinc-sensitive dyes (e.g., ZnAF-2DA) can be used to visualize and quantify intracellular zinc attenuation.
-
Analysis: The effective concentration (e.g., EC₅₀) of this compound for neuroprotection is calculated.
In Vivo Stroke Model (Middle Cerebral Artery Occlusion - MCAO)
This protocol evaluates the efficacy of this compound in a living animal model of focal ischemic stroke.
-
Animal Model: Typically performed in rats or mice.
-
Surgical Procedure: Anesthesia is induced. The middle cerebral artery (MCA) is occluded, commonly by inserting a filament into the internal carotid artery to block blood flow to a specific brain region. The occlusion is maintained for a set period (e.g., 90 minutes) followed by reperfusion (removal of the filament).
-
Drug Administration: this compound or a vehicle (placebo) is administered intravenously at a predetermined dose and time relative to the MCAO procedure (e.g., 30 minutes pre-treatment).
-
Outcome Assessment:
-
Infarct Volume: After a survival period (e.g., 24 or 72 hours), the animal is euthanized, and the brain is sectioned and stained (e.g., with TTC) to measure the volume of dead tissue (infarct).
-
Neurological Score: Behavioral tests are conducted to assess motor function and neurological deficits.
-
Biomarker Analysis: Brain tissue is analyzed for markers of apoptosis (e.g., PARP-1, TUNEL staining) and zinc accumulation (e.g., TSQ staining).
-
-
Analysis: Infarct volumes, neurological scores, and biomarker levels are statistically compared between the this compound and placebo groups.
Figure 3: General Experimental Workflow for this compound Evaluation.
Phase III Clinical Trial Protocol (MACSI)
The MACSI trial was a large-scale, randomized, double-blind, placebo-controlled study.
-
Patient Population: Acute ischemic stroke patients who were not treated with alteplase. Key inclusion criteria included a baseline NIHSS score of 10 to 16 and symptom onset within 9 hours.
-
Randomization: Patients were randomized on a 1:1 basis to receive either this compound or a matching placebo.
-
Intervention: The treatment group received intravenous this compound at a dose of 1.0 mg/kg/day. The drug was infused over 2 hours for four consecutive days.
-
Primary Efficacy Endpoint: The distribution of scores on the modified Rankin Scale (mRS), a measure of functional disability, at 90 days post-stroke.
-
Follow-up: Patients were assessed at multiple time points, including days 12, 30, and 90.
-
Analysis: An interim futility analysis was planned and executed after approximately 50% of the subjects were enrolled. The primary analysis compared the distribution of mRS scores between the two groups.
Conclusion
This compound represents a novel and mechanistically elegant approach to neuroprotection by targeting pathological ion fluctuations within the cell membrane. Its design as a lipophilic, membrane-activated chelator was intended to provide targeted therapy against zinc-mediated excitotoxicity following ischemic stroke. Preclinical and Phase II clinical data provided a strong rationale for its further development. However, the definitive Phase III MACSI trial did not demonstrate a clinical benefit of this compound over placebo in patients with moderately severe ischemic stroke. The results showed no improvement in functional outcomes and, in some secondary measures, trended unfavorably. The failure of this compound in this late-stage trial underscores the significant challenge of translating promising preclinical neuroprotective strategies into effective therapies for human stroke.
References
- 1. The Membrane-Activated Chelator Stroke Intervention (MACSI) Trial of this compound in acute ischemic stroke: a randomized, double-blind, placebo-controlled, multinational pivotal phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound dead in the water as stroke therapy | MDedge [mdedge.com]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound, a membrane-activated metal ion chelator, as neuroprotective therapy in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
DP-b99: A Membrane-Activated Chelator in the Ischemic Cascade
An In-depth Technical Guide
Abstract
DP-b99, a lipophilic, cell-permeable derivative of 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA), was a novel neuroprotective agent developed for the treatment of acute ischemic stroke.[1][2] Its mechanism of action centered on the selective modulation of metal ion homeostasis, particularly zinc and calcium, within the cellular membranes of brain tissue affected by ischemia.[1] Preclinical studies in various animal models of stroke demonstrated promising neuroprotective effects, suggesting a potential to mitigate the neuronal damage characteristic of the ischemic cascade. However, despite encouraging phase II clinical trial results, the subsequent phase III Membrane-Activated Chelator Stroke Intervention (MACSI) trial did not demonstrate a clinical benefit of this compound over placebo in patients with acute ischemic stroke.[3][4] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols utilized in its evaluation.
Introduction: The Ischemic Cascade and the Rationale for this compound
An ischemic stroke initiates a complex series of pathophysiological events collectively known as the ischemic cascade. This cascade leads to neuronal cell death and subsequent neurological deficits. Key events in this cascade include excitotoxicity, driven by excessive glutamate (B1630785) release, which in turn leads to a massive influx of calcium (Ca2+) and zinc (Zn2+) ions into neurons. This ion dysregulation triggers a host of downstream detrimental processes, including the activation of degradative enzymes, production of reactive oxygen species, mitochondrial dysfunction, and ultimately, apoptosis and necrosis.
Considerable evidence suggests that the redistribution of metal ions and disturbances in their homeostasis are critical components of the cellular damage that occurs during a stroke. This compound was rationally designed as a Membrane Active Chelator (MAC) to specifically target these ion imbalances within the lipophilic environment of the cell membrane. As a lipophilic derivative of BAPTA, a known calcium chelator, this compound was engineered to be cell-permeable, a limitation of its parent compound. Its proposed therapeutic action was to chelate excess zinc and calcium at the membrane level, thereby interrupting the downstream signaling pathways that lead to neuronal death.
Mechanism of Action
This compound's neuroprotective effects are attributed to its function as a selective, moderate-affinity chelator of zinc and calcium ions within the hydrophobic environment of the cell membrane. This targeted action is crucial, as it aims to restore ion homeostasis in the immediate vicinity of cellular membranes, where many of the initial damaging processes of the ischemic cascade are initiated.
The proposed signaling pathway for this compound's intervention in the ischemic cascade is as follows:
In addition to direct ion chelation, in vitro studies showed that this compound could attenuate the activity of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in blood-brain barrier breakdown and neuronal damage following ischemia.
Preclinical Data
This compound demonstrated significant neuroprotective effects in a variety of in vitro and in vivo preclinical models of ischemia.
In Vitro Studies
In primary cortical neuron cultures, this compound conferred protection against cell death induced by oxygen and glucose deprivation or hydrogen peroxide. A notable finding was that neuroprotection was achieved even when this compound was administered up to 4 hours after the initial insult, suggesting a clinically relevant therapeutic window.
In Vivo Studies
Animal models of focal cerebral ischemia were extensively used to evaluate the efficacy of this compound.
| Animal Model | Ischemia Induction | This compound Administration | Key Findings | Reference |
| Rodent (unspecified) | Focal Ischemia | Up to 6 hours post-insult | Attenuated the extent of cerebral infarction. | |
| Mongolian Gerbils | Not specified | Not specified | Increased survival by 20-30% over 7 days. | |
| Sprague-Dawley Rats | Permanent Focal Cerebral Ischemia | Not specified | Increased survival by 10-30%. | |
| Various Ischemic Models | Not specified | Not specified | Significantly reduced neuron-specific enolase (NSE) levels at 24 and 72 hours post-ischemia. |
Experimental Protocols: In Vivo Ischemia Models
A common experimental workflow for evaluating neuroprotective agents in rodent models of focal ischemia is as follows:
Clinical Trials
The clinical development of this compound included phase I, II, and III trials.
Phase I Studies
Phase I trials in healthy volunteers established the safety and tolerability of this compound. These studies investigated single and repeated ascending intravenous doses. The main metabolite identified in human plasma was the monoester of this compound.
| Population | Dose | Key Findings | Reference |
| Young and Elderly Healthy Male Volunteers | Ascending single and repeated intravenous doses up to 1.0 mg/kg | Well-tolerated with an acceptable safety profile. Most frequent adverse events were mild to moderate phlebitis at the highest dose. |
Phase II Studies
Phase II trials provided the initial evidence of a potential clinical benefit for this compound in acute ischemic stroke patients. While one phase II trial did not meet its primary endpoint of change in the National Institutes of Health Stroke Scale (NIHSS) score at 90 days, it did show a significant improvement in recovery as measured by the modified Rankin Scale (mRS) scores. Notably, a post-hoc analysis suggested that patients with moderate stroke severity (NIHSS 10-16) derived the most significant benefit.
| Trial | Patient Population | Primary Endpoint | Key Findings | Reference |
| Phase IIb | 150 ischemic stroke patients | Change in NIHSS score at 90 days | Primary endpoint not met. Significant improvement in mRS scores at 90 days. Post-hoc analysis suggested benefit in patients with NIHSS 10-16. |
The MACSI Phase III Trial
Based on the promising signals from the phase II trials, the pivotal Phase III Membrane-Activated Chelator Stroke Intervention (MACSI) trial was initiated. This was a large, randomized, double-blind, placebo-controlled, multinational study.
MACSI Trial Protocol
Unfortunately, the MACSI trial was terminated early for futility following a pre-planned interim analysis of 446 patients. The results showed no evidence of a clinical benefit for this compound compared to placebo.
| Outcome Measure | This compound Group | Placebo Group | p-value | Reference |
| mRS score ≤ 1 at Day 90 | 20.6% | 28.8% | - | |
| NIHSS score ≤ 1 at Day 90 | 19.3% | 25.6% | - | |
| Mortality | 16.5% | 15.1% | 0.68 |
The distribution of modified Rankin Scale scores showed no difference between the two groups.
Conclusion
This compound represented a rationally designed therapeutic agent targeting a key mechanism in the ischemic cascade: metal ion dysregulation. Supported by a strong preclinical evidence base and promising phase II data, it entered late-stage clinical development with the hope of becoming a much-needed neuroprotective therapy for acute ischemic stroke. However, the definitive phase III MACSI trial failed to demonstrate its efficacy. The journey of this compound underscores the significant challenges in translating preclinical neuroprotective strategies into clinically effective treatments for stroke. While this compound itself did not succeed, the research has contributed valuable insights into the role of metal ion homeostasis in ischemic brain injury and the complexities of clinical trial design for neuroprotective agents.
References
Unveiling the Cerebral Molecular Interactions of DP-b99: A Technical Guide
For Immediate Release
This technical whitepaper provides an in-depth analysis of the molecular targets of DP-b99, a neuroprotective agent developed for acute ischemic stroke. Designed for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, summarizes key quantitative findings, outlines experimental methodologies, and visualizes the underlying signaling pathways.
Executive Summary
This compound (1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid-N-N'-di[2-(octyloxy)ethyl ester],-N,N'-disodium salt) is a lipophilic, cell-permeable derivative of the calcium chelator BAPTA. Its primary mechanism of action is the selective modulation of metal ion homeostasis, specifically zinc (Zn²⁺) and calcium (Ca²⁺), within the hydrophobic environment of cellular membranes.[1][2] Preclinical studies have demonstrated its ability to attenuate neuronal death and modulate pathological neuronal plasticity by targeting key enzymatic processes that are dysregulated following cerebral ischemia.[3] Despite promising phase II clinical trial results, the subsequent phase III (MACSI) trial did not demonstrate clinical efficacy in stroke patients, leading to the discontinuation of its development for this indication. This paper focuses on the preclinical data that elucidated its molecular targets in the brain.
Primary Molecular Targets: Metal Ion Chelation
The core molecular function of this compound is its role as a membrane-activated chelator. Unlike hydrophilic chelators, its lipophilic nature allows it to partition into cellular membranes, where it can interact with metal ions at the lipid-water interface.
2.1 Zinc (Zn²⁺) Chelation: Excessive intracellular zinc is a known mediator of neuronal injury following ischemia.[3] Zinc is released from presynaptic terminals and can enter postsynaptic neurons, triggering apoptotic and necrotic cell death pathways. This compound directly counters this by binding to and sequestering free zinc. The affinity of this compound for Zn²⁺ is described as moderate in aqueous solutions but is significantly enhanced within the lipid milieu of the cell membrane.[1] This targeted action is designed to buffer pathological surges in zinc without disrupting normal physiological zinc-dependent processes.
2.2 Calcium (Ca²⁺) Chelation: Loss of ionic homeostasis during an ischemic event leads to a massive influx of calcium into neurons, initiating excitotoxic cascades. As a derivative of BAPTA, this compound retains the ability to chelate calcium. Preclinical studies have confirmed that this compound attenuates the rise in intracellular Ca²⁺ concentrations following toxic insults, which is a cornerstone of its neuroprotective effect.
Downstream Molecular Effects and Signaling Pathways
By chelating zinc, this compound influences the activity of several key zinc-dependent enzymes and signaling proteins involved in the pathophysiology of ischemic brain injury.
3.1 Inhibition of Matrix Metalloproteinase-9 (MMP-9): A critical downstream target of this compound is Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase. Under ischemic conditions, MMP-9 is upregulated and contributes to blood-brain barrier breakdown, neuroinflammation, and aberrant synaptic plasticity. This compound inhibits the gelatinolytic activity of MMP-9, likely by sequestering the zinc ion essential for its catalytic function.
3.2 Modulation of β-dystroglycan Cleavage: MMP-9 is known to cleave β-dystroglycan, a transmembrane protein that links the extracellular matrix to the cytoskeleton. This cleavage disrupts cellular integrity and signaling. By inhibiting MMP-9, this compound has been shown to reduce the proteolysis of β-dystroglycan in response to neuronal overactivation.
Signaling Pathway: Ischemia-Induced Neuronal Damage and this compound Intervention The following diagram illustrates the key pathological events following an ischemic insult and the points of intervention for this compound.
Quantitative Data Summary
| Parameter | Target/Model | Effective Concentration(s) | Outcome | Reference |
| Neuroprotection | Kainate-induced neuronal loss in organotypic hippocampal slices | 0.12 µM and 20 µM | Diminished neurodegenerative effects. The lower concentration (0.12 µM) was noted as being more potent. | |
| MMP-9 Inhibition | In vitro gelatin zymography assay | 0.12 µM and 20 µM | Inhibition of MMP-9 gelatinolytic activity. | |
| Synaptic Plasticity | MMP-9 induced dendritic spine elongation in hippocampal cultures | 0.12 µM and 20 µM | Suppressed the morphological changes to dendritic spines. | |
| Anticonvulsant Effect | PTZ-induced kindling in mice | 2 mg/kg (i.p.) | Delayed onset and reduced severity of seizures. | |
| Zinc Chelation | Zinc-loaded MIN6 β-cells and neuronal cultures | 20 µM | Attenuated rises in intracellular zinc and calcium. |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the molecular effects of this compound.
5.1 In Vitro MMP-9 Inhibition Assay (Gelatin Zymography)
This protocol assesses the ability of this compound to directly inhibit the enzymatic activity of MMP-9.
References
- 1. The lipophilic zinc chelator this compound prevents zinc induced neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Dissection of Cyclosporin A’s Neuroprotective Effect Reveals Potential Therapeutics for Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Modulates Matrix Metalloproteinase Activity and Neuronal Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
DP-b99 for Traumatic Brain Injury Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to DP-b99
This compound, or 1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid-N-N'-di[2-(octyloxy)ethyl ester],-N,N'-disodium salt, is a lipophilic derivative of the calcium chelator BAPTA. Its unique structure allows it to selectively modulate the concentration of divalent metal ions, particularly zinc (Zn²⁺) and calcium (Ca²⁺), within the hydrophobic environment of cellular membranes.[1] This targeted action is crucial in mitigating the excitotoxicity and subsequent neuronal damage that are hallmarks of secondary injury in TBI.
Mechanism of Action in the Context of TBI
The neuroprotective effects of this compound are multi-faceted, addressing several key pathways in the TBI secondary injury cascade.
Modulation of Zinc and Calcium Homeostasis
Following a traumatic insult, there is a massive influx of Ca²⁺ into neurons and a pathological release of Zn²⁺ from presynaptic vesicles.[2] This ionic dysregulation triggers a cascade of neurotoxic events. This compound, by acting as a chelator within the cell membrane, can attenuate these surges of free intracellular zinc and calcium.[1] This helps to restore ionic homeostasis and prevent the activation of downstream damaging enzymes.
Inhibition of Calpain Activity
The excessive intracellular Ca²⁺ levels following TBI lead to the overactivation of calpains, a family of calcium-dependent proteases.[3] Activated calpains degrade cytoskeletal proteins, leading to axonal damage and neuronal death.[4] In vitro studies have shown that this compound can inhibit H₂O₂-induced calpain activity to a similar extent as known calpain inhibitors, suggesting this is a key component of its neuroprotective mechanism.
Attenuation of Matrix Metalloproteinase (MMP) Activity
Matrix metalloproteinases, particularly MMP-9, are zinc-dependent enzymes that are upregulated after brain injury and contribute to blood-brain barrier breakdown, neuroinflammation, and neuronal death. This compound has been shown to inhibit the activity of MMP-9. This action may help to preserve the integrity of the neurovascular unit and reduce secondary damage.
The proposed mechanism of action of this compound in TBI is multifaceted, targeting key pathological events in the secondary injury cascade.
Preclinical Data
While direct preclinical studies of this compound in TBI models are limited, data from related fields and in vitro experiments provide a strong rationale for its investigation.
In Vitro Studies
The following table summarizes key quantitative data from in vitro studies demonstrating the mechanisms of this compound.
| Parameter | Assay | Model | Concentration | Result | Reference |
| MMP-9 Inhibition | Fluorometric gelatinolytic assay | Recombinant MMP-9 | 20 µM | Inhibition of MMP-9 activity | |
| MMP-9 Inhibition | Fluorometric gelatinolytic assay | Recombinant MMP-9 | 0.12 µM | More robust inhibition of MMP-9 activity | |
| Neuroprotection | Kainate-induced excitotoxicity | Hippocampal organotypic slices | 20 µM | Neuroprotective effect against neuronal loss | |
| Zinc Neurotoxicity | Zinc-induced neuronal cell death | Neuronal cultures | 20 µM | Prevention of zinc-induced neuronal cell death |
Preclinical Stroke Studies
This compound has been evaluated in animal models of ischemic stroke, which share some pathophysiological features with TBI.
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Rat transient and permanent middle cerebral artery occlusion | 1.0 mcg/kg | Reduced infarct size and improved neurological scores |
Experimental Protocols for TBI Research
To rigorously evaluate the therapeutic potential of this compound in TBI, standardized and well-characterized preclinical models are essential. The following are detailed protocols for key experiments.
Controlled Cortical Impact (CCI) Injury Model
The CCI model is a widely used and reproducible model of focal TBI.
Objective: To assess the neuroprotective effects of this compound on lesion volume and functional outcomes following a focal brain injury.
Animals: Adult male Sprague-Dawley rats (250-300g).
Surgical Procedure:
-
Anesthetize the rat with isoflurane (B1672236) (5% for induction, 2-3% for maintenance).
-
Mount the animal in a stereotaxic frame.
-
Make a midline scalp incision and expose the skull.
-
Perform a 5 mm craniotomy over the right parietal cortex, centered between the bregma and lambda sutures.
-
Use a pneumatic or electromagnetic impactor to deliver a cortical impact (e.g., 3 mm tip diameter, 2 mm deformation depth, 4 m/s velocity, 150 ms (B15284909) dwell time).
-
Suture the scalp and allow the animal to recover on a heating pad.
This compound Administration:
-
Treatment Group: Administer this compound (e.g., 1 mg/kg, intravenous) at a specified time point post-injury (e.g., 30 minutes, 1 hour, 4 hours).
-
Vehicle Group: Administer an equivalent volume of saline.
-
Sham Group: Perform surgery without the cortical impact and administer vehicle.
Outcome Measures:
-
Histological Analysis (7 days post-injury): Perfuse the brains, section, and stain with cresyl violet to quantify lesion volume.
-
Behavioral Testing (days 1-7 post-injury):
-
Modified Neurological Severity Score (mNSS): A composite of motor, sensory, balance, and reflex tests.
-
Rotarod Test: To assess motor coordination and balance.
-
Morris Water Maze (days 14-19 post-injury): To evaluate spatial learning and memory.
-
In Vitro MMP-9 Activity Assay
Objective: To quantify the direct inhibitory effect of this compound on MMP-9 enzymatic activity.
Materials:
-
Recombinant human MMP-9.
-
Fluorogenic MMP-9 substrate (e.g., DQ-gelatin).
-
This compound.
-
96-well black microplates.
-
Fluorometer.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add assay buffer, recombinant MMP-9, and varying concentrations of this compound.
-
Incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Add the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 485/520 nm for DQ-gelatin) every 5 minutes for 1 hour.
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Determine the IC₅₀ value of this compound for MMP-9 inhibition by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Clinical Trial Considerations for this compound in TBI
Although no clinical trials have specifically investigated this compound for TBI, the design of the Phase III MACSI trial for ischemic stroke provides a valuable template.
Proposed Phase IIa Clinical Trial Design for TBI
Objective: To assess the safety, tolerability, and preliminary efficacy of this compound in patients with moderate to severe TBI.
Study Design: A randomized, double-blind, placebo-controlled, multi-center trial.
Patient Population:
-
Inclusion Criteria: Adults (18-65 years) with a diagnosis of moderate to severe TBI (Glasgow Coma Scale score of 4-12), within 8 hours of injury.
-
Exclusion Criteria: Penetrating head injury, pregnancy, severe pre-existing neurological or psychiatric disorders.
Treatment Protocol:
-
This compound Group: Intravenous infusion of 1.0 mg/kg/day this compound for four consecutive days.
-
Placebo Group: Intravenous infusion of a matching placebo for four consecutive days.
Primary Endpoint:
-
Glasgow Outcome Scale-Extended (GOSE) score at 6 months post-injury.
Secondary Endpoints:
-
Mortality rate at 6 months.
-
Incidence of adverse events.
-
Length of stay in the intensive care unit and hospital.
-
Disability Rating Scale (DRS) at 3 and 6 months.
-
Levels of biomarkers of neuronal injury (e.g., UCH-L1, GFAP) in cerebrospinal fluid and/or blood.
Future Directions and Conclusion
This compound presents a compelling therapeutic candidate for TBI due to its multi-target mechanism of action that addresses key aspects of the secondary injury cascade. While direct preclinical evidence in TBI models is currently lacking, the existing data from in vitro and stroke studies provide a strong foundation for future research. The experimental protocols outlined in this guide offer a clear path forward for a thorough preclinical evaluation of this compound in TBI. Successful outcomes in such studies would provide the necessary evidence to support the initiation of well-designed clinical trials, potentially offering a much-needed neuroprotective therapy for individuals suffering from traumatic brain injury. The scientific community is encouraged to pursue these avenues of research to fully elucidate the potential of this compound in this critical area of unmet medical need.
References
- 1. Calpain-2 Inhibitors as Therapy for Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Post-injury administration of BIBN 99, a selective muscarinic M2 receptor antagonist, improves cognitive performance following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Modulates Matrix Metalloproteinase Activity and Neuronal Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Membrane-Activated Chelator Stroke Intervention (MACSI) Trial of this compound in acute ischemic stroke: a randomized, double-blind, placebo-controlled, multinational pivotal phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
DP-b99: Application Notes and In Vitro Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DP-b99 is a lipophilic, cell-permeable derivative of 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) that functions as a chelator of metal ions, with a notable affinity for zinc (Zn²⁺). Developed as a potential neuroprotective agent for acute ischemic stroke, this compound has been investigated for its ability to modulate intracellular metal ion homeostasis and inhibit detrimental enzymatic activity.[1] Although a phase III clinical trial (MACSI) did not demonstrate clinical efficacy in stroke patients, the in vitro mechanisms of action of this compound remain of interest for researchers studying neuroprotection, metal ion chelation, and matrix metalloproteinase (MMP) inhibition.[1]
This document provides detailed application notes and experimental protocols for in vitro studies involving this compound, based on published research. It is intended to guide researchers in designing and executing experiments to investigate the biological effects of this compound.
Mechanism of Action
This compound's primary mechanism of action is the chelation of intracellular and membrane-associated metal ions, particularly zinc.[2] In pathological conditions such as ischemia, dysregulation of zinc homeostasis contributes to neuronal injury. This compound's lipophilic nature allows it to cross cell membranes and sequester excess zinc, thereby mitigating its toxic effects.
A secondary mechanism that has been identified is the inhibition of matrix metalloproteinase-9 (MMP-9). MMPs are zinc-dependent endopeptidases that are involved in the breakdown of the extracellular matrix. Overactivity of MMP-9 is associated with blood-brain barrier disruption and neuronal damage following ischemic events. By chelating the zinc ions essential for MMP-9's catalytic activity, this compound can attenuate its enzymatic function.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Neuroprotection and MMP-9 Inhibition
| Assay Type | Cell/Enzyme System | Challenge/Substrate | This compound Concentration(s) | Observed Effect | Reference |
| Neuroprotection | Primary Neuronal Cultures | Zinc-induced toxicity | Not specified | Attenuation of neuronal death | |
| Neuroprotection | Hippocampal Organotypic Slices | Kainate-induced excitotoxicity | Not specified | Neuroprotective effect | |
| MMP-9 Inhibition | Recombinant MMP-9 | DQ-gelatin (fluorogenic substrate) | 0.12 µM and 20 µM | Inhibition of gelatinolytic activity |
Experimental Protocols
In Vitro Neuroprotection Assay Against Zinc-Induced Toxicity
This protocol is adapted from studies on the neuroprotective effects of this compound against zinc-induced neuronal death.
a. Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
This compound
-
Zinc sulfate (B86663) (ZnSO₄)
-
Cell viability assay kit (e.g., MTT, LDH)
-
Fluorescence microscope
b. Protocol:
-
Cell Culture: Culture primary cortical neurons on poly-D-lysine coated plates in Neurobasal medium at 37°C and 5% CO₂.
-
This compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium. Pre-incubate the neuronal cultures with varying concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Zinc Challenge: Introduce zinc toxicity by adding a solution of ZnSO₄ to the culture medium to a final concentration known to induce neuronal death (concentration to be determined empirically, e.g., in the micromolar range).
-
Incubation: Co-incubate the cells with this compound and zinc for a duration sufficient to induce cell death in control wells (e.g., 24 hours).
-
Assessment of Cell Viability: Quantify neuronal viability using a standard cytotoxicity assay such as the MTT or LDH assay, following the manufacturer's instructions.
-
Data Analysis: Compare the viability of neurons treated with this compound and zinc to those treated with zinc alone. Express results as a percentage of the viability of untreated control cells.
In Vitro MMP-9 Inhibition Assay
This protocol is based on a fluorometric assay to measure the inhibition of MMP-9 activity by this compound.
a. Materials:
-
Recombinant human or mouse MMP-9
-
MMP assay buffer (e.g., Tris-based buffer with CaCl₂, pH 7.5)
-
DQ-gelatin (fluorogenic MMP substrate)
-
This compound
-
Known MMP inhibitor (e.g., GM6001) as a positive control
-
Fluorometric plate reader
b. Protocol:
-
Enzyme Preparation: Dilute the recombinant MMP-9 in cold assay buffer to the desired working concentration.
-
Inhibitor Preparation: Prepare a dilution series of this compound in the assay buffer. Also, prepare a solution of the positive control inhibitor.
-
Assay Reaction: In a 96-well microplate, add the following to each well:
-
MMP-9 enzyme solution
-
This compound solution at various concentrations (or positive control, or buffer for control wells)
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Add the DQ-gelatin substrate to all wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm/520 nm for DQ-gelatin) in a kinetic mode at 37°C. Record measurements every 1-2 minutes for at least 30-60 minutes.
-
Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time) for each condition. Determine the percentage of MMP-9 inhibition by this compound at each concentration relative to the uninhibited control.
Mandatory Visualization
Caption: Experimental workflows for in vitro neuroprotection and MMP-9 inhibition assays.
Caption: Proposed signaling pathway of this compound in neuroprotection.
References
Application Notes and Protocols for DP-b99 in Animal Models of Stroke
For Researchers, Scientists, and Drug Development Professionals
Introduction
DP-b99 is a lipophilic, cell-permeable derivative of 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) that acts as a chelator of zinc and calcium ions.[1][2] It has been investigated as a neuroprotective agent in the context of ischemic stroke. Preclinical studies in animal models have suggested that this compound can attenuate cerebral infarction, improve survival rates, and reduce neuronal damage, even when administered up to six hours after the ischemic event.[3] However, it is crucial to note that despite promising preclinical results, this compound did not demonstrate efficacy in a large-scale Phase III human clinical trial (MACSI), which ultimately led to the discontinuation of its clinical development for acute ischemic stroke.[4][5]
These application notes provide a comprehensive overview of the use of this compound in animal models of stroke, summarizing available preclinical data and providing detailed experimental protocols to guide researchers in designing and conducting their own studies.
Mechanism of Action
This compound's neuroprotective effects are attributed to its ability to selectively chelate excess zinc (Zn2+) and calcium (Ca2+) ions within the hydrophobic environment of cell membranes. During an ischemic event, the disruption of ionic homeostasis leads to a toxic intracellular accumulation of these ions, triggering a cascade of detrimental downstream events including:
-
Excitotoxicity: Excessive glutamate (B1630785) release leads to overactivation of N-methyl-D-aspartate (NMDA) receptors and subsequent calcium influx.
-
Mitochondrial Dysfunction: Calcium overload in mitochondria impairs ATP production and promotes the generation of reactive oxygen species (ROS).
-
Activation of Deleterious Enzymes: Elevated intracellular calcium and zinc activate proteases (e.g., calpains), lipases, and endonucleases that degrade essential cellular components.
-
Apoptosis and Necrosis: The culmination of these processes leads to programmed cell death (apoptosis) and uncontrolled cell death (necrosis) in the ischemic core and penumbra.
By chelating zinc and calcium at the level of the cell membrane, this compound is thought to mitigate these pathological processes, thereby preserving neuronal integrity and function.
Signaling Pathway of Ischemic Neuronal Damage and this compound Intervention
Caption: Ischemic cascade and the proposed mechanism of this compound.
Data Presentation: Summary of Preclinical Efficacy
The following tables summarize the reported efficacy of this compound in various preclinical models of stroke. It is important to note that detailed, side-by-side comparative studies are limited in the publicly available literature.
| Animal Model | Species/Strain | This compound Dose | Administration Route | Therapeutic Window | Outcome Measure | Reported Efficacy | Reference |
| Permanent Focal Cerebral Ischemia | Sprague-Dawley Rat | Not Specified | Not Specified | Up to 6 hours post-insult | Cerebral Infarction | Attenuated the extent of cerebral infarction | |
| Permanent Focal Cerebral Ischemia | Sprague-Dawley Rat | Not Specified | Not Specified | Not Specified | Survival Rate | 10-30% increase in survival over 7 days | |
| Ischemia Model | Mongolian Gerbil | Not Specified | Not Specified | Not Specified | Survival Rate | 20-30% increase in survival over 7 days | |
| Various Ischemic Models | Rodents | Not Specified | Not Specified | Not Specified | Neuron-Specific Enolase (NSE) Levels | Significantly reduced at 24 and 72 hours post-ischemia |
| Neurological Assessment Method | Description | Typical Scoring |
| Modified Neurological Severity Score (mNSS) | A composite score assessing motor, sensory, reflex, and balance functions. | Scored on a scale of 0-18 (rats) or 0-14 (mice), with higher scores indicating more severe deficits. |
| Bederson Scale | A global neurological assessment evaluating forelimb flexion, resistance to lateral push, and circling behavior. | Graded on a scale of 0-3, with higher scores representing greater neurological impairment. |
| Cylinder Test | Assesses forelimb use asymmetry during exploratory behavior in a cylindrical enclosure. | Quantifies the number of independent wall placements for each forelimb to determine preference. |
| Rotarod Test | Measures motor coordination and balance by assessing the time an animal can remain on a rotating rod. | A shorter latency to fall indicates impaired motor function. |
| Garcia Scale | Evaluates spontaneous activity, symmetry of limb movements, forelimb outstretching, climbing, body proprioception, and response to vibrissae stimulation. | A lower score indicates a more severe deficit. |
Experimental Protocols
Animal Model of Stroke: Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely used and clinically relevant model of focal ischemic stroke.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Heating pad to maintain body temperature at 37°C
-
Operating microscope or surgical loupes
-
Micro-surgical instruments
-
4-0 silicone-coated nylon monofilament suture
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and place it in a supine position. Secure the head in a stereotaxic frame. Shave the ventral neck area and disinfect with an appropriate antiseptic solution.
-
Surgical Incision: Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Isolation: Carefully dissect the arteries from the surrounding tissue and vagus nerve.
-
Ligation and Arteriotomy: Ligate the distal end of the ECA. Place a temporary ligature or microvascular clip on the proximal CCA and ICA. Make a small incision in the ECA stump.
-
Filament Insertion: Introduce the silicone-coated 4-0 nylon monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation. A slight resistance indicates proper placement. A laser Doppler flowmeter can be used to confirm a significant drop in cerebral blood flow.
-
Securing the Filament: Secure the filament in place with a ligature around the ECA stump.
-
Wound Closure: Close the neck incision in layers.
-
Post-operative Care: Administer subcutaneous saline for hydration and place the animal in a heated cage to maintain body temperature during recovery from anesthesia.
This compound Administration Protocol
Formulation and Vehicle:
-
This compound is a lipophilic compound. While the exact vehicle used in many preclinical studies is not explicitly stated in the available literature, a suitable vehicle for intravenous administration of lipophilic drugs in rodents is a mixture of solvents such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), and saline. A common formulation is 10-20% DMSO, 40% PEG 400, and the remainder saline. The final formulation should be sterile-filtered.
-
The clinical formulation of this compound was a clear, colorless solution prepared for infusion in normal sterile saline.
Dosing and Administration:
-
Dose: Based on clinical trials, a dose of 1 mg/kg/day was investigated. Dose-ranging studies in animal models would be necessary to determine the optimal therapeutic dose.
-
Route: Intravenous (IV) administration is the most common route for acute stroke therapies. This can be achieved via the tail vein or a cannulated femoral vein.
-
Procedure (Tail Vein Injection):
-
Warm the rat's tail using a heat lamp or warm water to dilate the veins.
-
Place the rat in a restraining device.
-
Disinfect the tail with an alcohol swab.
-
Insert a 27-gauge (or smaller) needle attached to a syringe containing the this compound formulation into one of the lateral tail veins.
-
Slowly infuse the solution over a period of 1-2 minutes.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Assessment of Infarct Volume
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)
-
Brain matrix slicer
-
Digital camera and image analysis software
Procedure:
-
Brain Extraction: At a predetermined time point (e.g., 24 or 48 hours post-MCAO), euthanize the rat and carefully remove the brain.
-
Brain Slicing: Chill the brain briefly and then slice it into 2 mm coronal sections using a brain matrix.
-
TTC Staining: Immerse the brain slices in 2% TTC solution and incubate at 37°C for 15-30 minutes in the dark. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
-
Image Acquisition: Photograph the stained brain slices.
-
Infarct Volume Quantification: Use image analysis software to measure the area of the infarct (white tissue) and the total area of the hemisphere for each slice. The infarct volume can be calculated using the following formula:
-
Corrected Infarct Volume = [Total Infarct Volume] - [Volume of the Contralateral Hemisphere - Volume of the Ipsilateral Hemisphere] This correction accounts for brain edema in the ipsilateral hemisphere.
-
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a rat MCAO model.
References
- 1. The lipophilic zinc chelator this compound prevents zinc induced neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.bgu.ac.il [cris.bgu.ac.il]
- 3. Clinical pharmacology of this compound in healthy volunteers: First administration to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 5. This compound dead in the water as stroke therapy | MDedge [mdedge.com]
Application Notes and Protocols for DP-b99 in Rat Models of Focal Cerebral Ischemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of DP-b99 in rat models of focal cerebral ischemia. The information is compiled from preclinical studies to guide researchers in designing and executing their own experiments.
Introduction
This compound is a lipophilic, cell-permeable derivative of BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) that acts as a neuroprotective agent.[1] Its mechanism of action involves the chelation of divalent metal ions, particularly zinc (Zn2+) and calcium (Ca2+), within the hydrophobic environment of cell membranes.[2][3] In the context of ischemic stroke, excessive intracellular zinc accumulation is a key contributor to neuronal injury and death.[3] By sequestering these ions, this compound has been shown to attenuate neuronal damage and improve outcomes in animal models of stroke.[1]
Quantitative Data Summary
Preclinical studies in Sprague-Dawley rats have demonstrated the neuroprotective effects of this compound in a permanent focal cerebral ischemia model. While specific quantitative data from a single comprehensive study is not publicly available, the existing literature indicates a survival benefit.
| Parameter | Treatment Group | Outcome | Reference |
| Survival Rate | This compound (1 mg/kg/day, IV for 4 days) | 10-30% increase in survival over 7 days |
Experimental Protocols
Animal Model: Permanent Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)
This protocol describes a common method for inducing a focal ischemic stroke in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature at 37°C
-
Surgical microscope or loupes
-
Micro-surgical instruments
-
4-0 silk suture
-
4-0 nylon monofilament suture with a silicone-coated tip
Procedure:
-
Anesthetize the rat and place it in a supine position. Maintain body temperature at 37°C throughout the procedure.
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA with a 4-0 silk suture.
-
Place a temporary ligature around the origin of the ECA.
-
Gently dissect the ICA and the pterygopalatine artery.
-
Introduce the 4-0 nylon monofilament suture into the ECA lumen through a small incision.
-
Advance the filament into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance will be felt.
-
Secure the filament in place.
-
Close the incision.
This compound Formulation and Administration
Formulation:
-
This compound is a lipophilic compound and requires a suitable vehicle for intravenous administration. While a specific formulation for preclinical rat studies is not detailed in the available literature, a common approach for poorly soluble compounds is to use a co-solvent system. A potential vehicle could be a mixture of saline, polyethylene (B3416737) glycol (PEG), and a small amount of a solubilizing agent like polysorbate 80. It is crucial to perform solubility and stability testing of the specific this compound formulation before in vivo use.
Administration Protocol:
-
Dosage: 1 mg/kg body weight.
-
Route of Administration: Intravenous (IV) infusion, typically via the tail vein or a cannulated femoral vein.
-
Frequency: Once daily for four consecutive days.
-
Procedure for Tail Vein Injection:
-
Warm the rat's tail using a heat lamp or warm water to dilate the veins.
-
Place the rat in a restraining device.
-
Identify one of the lateral tail veins.
-
Insert a 27-30 gauge needle attached to a syringe containing the this compound formulation.
-
Slowly infuse the solution. The volume and rate of infusion should be optimized for the specific formulation and animal weight, but a slow bolus injection over 1-2 minutes is a common practice.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Assessment of Neurological Deficit
Neurological scoring should be performed at various time points post-MCAO (e.g., 24h, 48h, 72h, and 7 days) to assess functional outcomes.
Bederson Score: A commonly used scale for global neurological function in rats.
| Score | Observation |
| 0 | No neurological deficit. |
| 1 | Forelimb flexion. |
| 2 | Decreased resistance to lateral push (and forelimb flexion). |
| 3 | Circling behavior. |
Modified Neurological Severity Score (mNSS): A more comprehensive scoring system that evaluates motor, sensory, balance, and reflex functions.
Measurement of Infarct Volume
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)
-
Brain matrix for slicing
-
Digital scanner or camera
Procedure:
-
At the study endpoint (e.g., 7 days post-MCAO), euthanize the rat and perfuse transcardially with saline.
-
Carefully remove the brain.
-
Chill the brain at -20°C for 30 minutes to harden for slicing.
-
Slice the brain into 2 mm coronal sections using a brain matrix.
-
Immerse the slices in 2% TTC solution at 37°C for 15-30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained slices in 10% formalin.
-
Digitally capture images of the slices.
-
Use image analysis software (e.g., ImageJ) to measure the area of the infarct and the total area of the hemisphere for each slice.
-
Calculate the infarct volume using the following formula, which corrects for edema:
-
Corrected Infarct Volume = [Volume of the contralateral hemisphere] - ([Volume of the ipsilateral hemisphere] - [Volume of the infarct])
-
Signaling Pathway and Experimental Workflows
References
- 1. Clinical pharmacology of this compound in healthy volunteers: First administration to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The lipophilic zinc chelator this compound prevents zinc induced neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deep Sequencing of the Rat MCAO Cortexes Reveals Crucial circRNAs Involved in Early Stroke Events and Their Regulatory Networks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DP-b99 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DP-b99 is a lipophilic, cell-permeable derivative of BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) developed as a neuroprotective agent.[1] Its mechanism of action is centered on the selective modulation of metal ion homeostasis, particularly zinc, calcium, copper, and iron, in the hydrophobic environment of cell membranes.[1] Disturbances in the homeostasis of these ions are implicated in the cellular damage cascade following events like ischemic stroke.[1][2] Although clinical trials in acute ischemic stroke did not demonstrate clinical benefit, the unique properties of this compound as a membrane-active ion chelator may still hold interest for in vitro research in various cell-based models of neurotoxicity and ion dysregulation.[3]
These application notes provide a detailed protocol for the preparation and use of this compound solutions in a cell culture setting, based on its chemical properties and established protocols for the related compound, BAPTA-AM.
Mechanism of Action
This compound is designed to readily cross cell membranes due to its lipophilic nature. Once inside the cell, it is believed that intracellular esterases cleave the protective ester groups, trapping the active, charged chelator molecule within the cell and at the membrane-cytosol interface. This allows this compound to buffer and modulate the concentrations of key divalent cations, thereby potentially mitigating their downstream pathological effects.
Figure 1: Proposed mechanism of action of this compound in a cellular context.
Physicochemical and Pharmacokinetic Properties of this compound
While detailed physicochemical data for in vitro use is limited, the following table summarizes key properties derived from clinical and preclinical studies.
| Property | Value / Description |
| Chemical Class | Lipophilic, cell-permeable derivative of BAPTA |
| Primary Function | Chelator of divalent metal ions (Zinc, Calcium, Copper, Iron) |
| Solubility | Expected to be soluble in organic solvents like DMSO. |
| Plasma Half-life (Human) | Approximately 2.11 - 4.36 hours in young and elderly volunteers. |
| Administration (Clinical) | Intravenous infusion. |
Experimental Protocols
The following protocols are based on standard procedures for cell-permeable chelators like BAPTA-AM and should be optimized for your specific cell type and experimental conditions.
Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
Aseptically weigh out a precise amount of this compound powder.
-
Prepare a 10 mM stock solution by dissolving the this compound in anhydrous DMSO. For example, for a compound with a molecular weight of 800 g/mol , dissolve 8 mg in 1 mL of DMSO.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes to protect from light and prevent repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Loading Cells with this compound
Materials:
-
Cells cultured in appropriate vessels (e.g., 96-well plates, culture dishes)
-
Prepared 10 mM this compound stock solution in DMSO
-
Serum-free cell culture medium or a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
Procedure:
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Dilute the stock solution in serum-free medium or buffer to the desired final working concentration. It is recommended to test a range of concentrations (e.g., 1 µM to 50 µM) to determine the optimal concentration for your cell type and experimental endpoint.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
-
Cell Loading:
-
For adherent cells, aspirate the existing culture medium.
-
Add the this compound working solution to the cells.
-
For suspension cells, centrifuge the cells, remove the supernatant, and resuspend in the this compound working solution.
-
-
Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically.
-
Wash (Optional but Recommended): After incubation, remove the loading solution and wash the cells once or twice with warm, fresh medium or buffer to remove any extracellular this compound.
-
De-esterification: Add fresh, pre-warmed culture medium and incubate for an additional 30 minutes at 37°C. This allows for complete cleavage of the ester groups by intracellular esterases, trapping the active form of this compound inside the cells.
-
The cells are now loaded with this compound and are ready for your experiment.
Figure 2: Experimental workflow for preparing and loading cells with this compound.
Recommended Starting Concentrations for In Vitro Studies
The following table provides suggested starting concentrations for cell culture experiments. These should be optimized for each specific cell line and assay.
| Parameter | Recommended Range | Notes |
| Stock Solution | 1-10 mM in DMSO | Prepare fresh or use aliquots stored at -20°C. |
| Working Concentration | 1 - 50 µM | A concentration-response curve should be generated to determine the optimal concentration. |
| Incubation Time | 30 - 60 minutes | The optimal time may vary depending on the cell type's membrane permeability and esterase activity. |
| Final DMSO Concentration | < 0.5% (v/v) | Higher concentrations of DMSO can be toxic to cells. A vehicle control (medium with the same final DMSO concentration) is essential. |
Safety and Handling
-
This compound is intended for research use only.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
-
Handle DMSO with care in a well-ventilated area, as it can facilitate the absorption of other chemicals through the skin.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
While this compound did not fulfill its initial promise as a clinical therapeutic for stroke, its properties as a cell-permeable metal ion chelator make it a potentially useful tool for in vitro investigations into the roles of ion dysregulation in various cellular processes. The protocols provided here, adapted from established methods for similar compounds, offer a solid foundation for researchers to explore the effects of this compound in their specific cell culture models. Optimization of concentrations and incubation times will be critical for achieving reliable and reproducible results.
References
Application Notes and Protocols: DP-b99 in Primary Neuron Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
DP-b99 is a lipophilic, cell-permeable derivative of 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) that acts as a moderate-affinity chelator of zinc (Zn²⁺) and calcium (Ca²⁺) ions, particularly within hydrophobic environments such as cellular membranes.[1][2] Its ability to modulate intracellular concentrations of these key signaling ions has positioned it as a neuroprotective agent of interest.[1] In primary neuron cultures, this compound has demonstrated efficacy in mitigating neuronal death induced by excitotoxicity and metal-ion-mediated toxicity. These properties make it a valuable tool for in vitro studies of neurodegenerative processes and for the preclinical evaluation of neuroprotective strategies.
Mechanism of Action
This compound exerts its neuroprotective effects through a multi-targeted mechanism. As a lipophilic chelator, it can traverse the cell membrane and selectively bind to excess intracellular zinc and calcium ions that accumulate under pathological conditions, such as ischemia and excitotoxicity. The chelation of these ions is more pronounced in the lipid milieu of cellular membranes. By reducing the intracellular surge of Zn²⁺ and Ca²⁺, this compound helps to prevent the downstream cascade of neurotoxic events, including the activation of cell death pathways.
Furthermore, this compound has been shown to modulate the activity of matrix metalloproteinases (MMPs), particularly MMP-9. MMPs are zinc-dependent endopeptidases that, when over-activated, contribute to neuronal damage and aberrant synaptic plasticity. By chelating zinc, this compound can inhibit the excessive activity of MMP-9, thereby protecting neuronal structure and function.
Signaling pathway of this compound's neuroprotective action.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in primary neuron cultures from published studies.
| Neurotoxicity Model | Cell Type | This compound Concentration | Effect | Reference |
| Zinc (ZnCl₂) | Murine Cortical Neurons | Not specified | Attenuated Zn²⁺-induced neuronal death. | |
| Kainate | Organotypic Hippocampal Slices | 0.12 µM | More potent neuroprotection against kainate-induced neuronal loss than 20 µM. | |
| Kainate | Organotypic Hippocampal Slices | 20 µM | Neuroprotective against kainate-induced neuronal loss. | |
| Zinc (Zn²⁺) | Neuronal Cultures | 20 µM | Effective in blocking Zn²⁺ neurotoxicity. |
| Parameter | Experimental Condition | This compound Treatment | Outcome | Reference |
| Intracellular Zn²⁺ Rise | Pre-application before Zn²⁺ challenge | Yes | Attenuated Zn²⁺ rise in neuronal cultures. | |
| Intracellular Ca²⁺ Rise | Pre-application before challenge | Yes | Attenuated Ca²⁺ rise in neuronal cultures. | |
| MMP-9 Activity | In vitro and in vivo models | Yes | Reduced proteolysis of an MMP-9 substrate. | |
| Dendritic Spine Transformation | MMP-9-mediated | Yes | Prevented MMP-9-mediated dendritic spine transformation. |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture from Rat Embryos
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat brains.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
DMEM with high glucose
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine
-
Sterile dissection tools
-
Sterile conical tubes (15 mL and 50 mL)
-
Cell culture plates or coverslips
Procedure:
-
Coating of Culture Vessels:
-
Aseptically coat culture plates or coverslips with 50 µg/mL Poly-D-lysine in sterile water overnight at 37°C.
-
The following day, wash the vessels three times with sterile water and allow them to dry completely.
-
Coat with 10 µg/mL laminin in sterile PBS for at least 4 hours at 37°C before use.
-
-
Tissue Dissection:
-
Euthanize the pregnant rat according to institutional guidelines.
-
Aseptically remove the uterine horn and place it in a sterile petri dish containing ice-cold HBSS.
-
Remove the E18 embryos and decapitate them.
-
Under a dissecting microscope, dissect the cortices from the embryonic brains in fresh ice-cold HBSS. Remove the meninges carefully.
-
-
Cell Dissociation:
-
Transfer the dissected cortices to a 15 mL conical tube.
-
Wash the tissue twice with sterile HBSS.
-
Add 5 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 15 minutes.
-
Stop the trypsinization by adding 5 mL of DMEM containing 10% FBS.
-
Gently pellet the cells by centrifugation at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the pellet in 5 mL of DMEM/10% FBS containing 100 U/mL DNase I.
-
Mechanically dissociate the tissue by gently triturating with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
-
Cell Plating and Culture:
-
Determine the cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Plate the cells onto the pre-coated culture vessels at a density of 1.5-2.0 x 10⁵ cells/cm².
-
Use Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin for plating.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
After 24 hours, perform a half-media change to remove cellular debris. Continue with half-media changes every 3-4 days.
-
Workflow for primary cortical neuron culture.
Protocol 2: Zinc-Induced Neurotoxicity Assay
This protocol outlines a method to induce neurotoxicity in primary cortical neurons using zinc chloride (ZnCl₂) and to assess the neuroprotective effect of this compound.
Materials:
-
Mature primary cortical neuron cultures (DIV 10-14)
-
Neurobasal medium
-
This compound
-
Zinc chloride (ZnCl₂) stock solution (sterile)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Propidium Iodide (PI) and Hoechst 33342 stains
-
Fluorescence microscope
Procedure:
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or culture medium).
-
One hour prior to zinc exposure, replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 20 µM). Include a vehicle control group.
-
-
Zinc Exposure:
-
Prepare working solutions of ZnCl₂ in Neurobasal medium. A final concentration of 200-600 µM is often used to induce neurotoxicity.
-
After the 1-hour pre-treatment with this compound, add the ZnCl₂ solution to the wells.
-
Incubate for 15 minutes to 24 hours, depending on the desired severity of the insult.
-
-
Assessment of Neuronal Viability:
-
LDH Assay: After the zinc exposure, collect the culture supernatant to measure LDH release according to the manufacturer's instructions.
-
Live/Dead Staining:
-
Incubate the cells with Hoechst 33342 (to stain all nuclei) and Propidium Iodide (to stain the nuclei of dead cells) for 15 minutes.
-
Image the cells using a fluorescence microscope with appropriate filters.
-
Quantify the percentage of dead cells (PI-positive) relative to the total number of cells (Hoechst-positive).
-
-
Protocol 3: Kainate-Induced Excitotoxicity Assay
This protocol details the induction of excitotoxicity using kainic acid and the evaluation of this compound's protective effects.
Materials:
-
Mature primary cortical or hippocampal neuron cultures (DIV 12-16)
-
Neurobasal medium
-
This compound
-
Kainic acid (KA) stock solution (sterile)
-
MTT or PrestoBlue™ cell viability reagent
-
Plate reader
Procedure:
-
This compound Pre-treatment:
-
Pre-treat the neuron cultures with this compound (e.g., 0.12 µM or 20 µM) in fresh culture medium for 1 hour.
-
-
Kainate Exposure:
-
Add kainic acid to the culture medium at a final concentration of 5-50 µM.
-
Incubate the cultures for 24 hours at 37°C.
-
-
Cell Viability Assessment:
-
After the incubation period, add the MTT or PrestoBlue™ reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 4: Intracellular Calcium Imaging using Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration changes in response to a stimulus, and the effect of this compound.
Materials:
-
Primary neuron cultures on glass coverslips
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
This compound
-
Stimulus (e.g., glutamate, KCl)
-
Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm, and an emission filter around 510 nm.
Procedure:
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution (2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Wash the neuron cultures on coverslips twice with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for 30 minutes.
-
-
This compound Treatment:
-
If assessing the effect of this compound, incubate the Fura-2 loaded cells with this compound in HBSS for a specified period before imaging.
-
-
Calcium Imaging:
-
Mount the coverslip onto the imaging chamber of the fluorescence microscope.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.
-
Apply the stimulus (e.g., glutamate) and continue to acquire images to record the change in fluorescence intensity.
-
The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration.
-
Protocol 5: MMP-9 Activity Assay
This protocol provides a general method for assessing MMP-9 activity in the supernatant of primary neuron cultures using a commercially available MMP-9 activity assay kit.
Materials:
-
Primary neuron cultures
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) to stimulate MMP-9 expression (optional)
-
MMP-9 Activity Assay Kit (e.g., Biotrak™ MMP-9 Activity Assay System)
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Treatment and Supernatant Collection:
-
Treat the neuron cultures with this compound at the desired concentrations.
-
If desired, stimulate MMP-9 expression with PMA (e.g., 10-100 ng/mL) for 24-48 hours.
-
Collect the culture supernatant into sterile microcentrifuge tubes.
-
Centrifuge the supernatant at 10,000 x g for 10 minutes at 4°C to remove cell debris.
-
-
MMP-9 Activity Assay:
-
Perform the MMP-9 activity assay on the clarified supernatant according to the manufacturer's protocol. This typically involves:
-
Binding of MMP-9 from the sample to an antibody-coated plate.
-
Activation of a pro-detection enzyme by the captured active MMP-9.
-
Cleavage of a chromogenic substrate by the activated detection enzyme.
-
Measurement of the colorimetric signal using a plate reader.
-
-
Quantify the MMP-9 activity based on a standard curve generated with known amounts of active MMP-9.
-
Workflow for MMP-9 activity assay.
References
Application Notes and Protocols for Measuring the In Vivo Efficacy of DP-b99
Introduction
The transition from in vitro to in vivo studies is a critical step in the drug development pipeline, providing a more comprehensive understanding of a compound's therapeutic potential.[1][2] In vivo efficacy studies are essential for evaluating the biological activity of a drug candidate like DP-b99 in a complex living system, which helps in assessing its metabolism, therapeutic index, and potential toxicity before advancing to clinical trials.[1][3] This document provides detailed application notes and experimental protocols for key techniques used to measure the in vivo efficacy of this compound, a hypothetical anti-tumor agent. The methodologies covered include tumor growth inhibition studies, survival analysis, pharmacodynamic biomarker assessment, and in vivo imaging. These protocols are designed for researchers, scientists, and drug development professionals working in oncology.
Tumor Growth Inhibition (TGI) Studies
Application Note:
Tumor growth inhibition studies are the cornerstone for assessing the efficacy of an anti-cancer agent in vivo. These experiments typically involve implanting human tumor cells (xenografts) or patient-derived tumor tissue (PDX models) into immunodeficient mice.[4] The primary endpoint is the measurement of tumor volume over time in treated versus control groups. This allows for the calculation of key efficacy metrics such as Tumor Growth Inhibition (%TGI) and Growth Delay. The choice of animal model is crucial; options range from cell line-derived xenografts (CDX) for initial screening to more clinically relevant patient-derived xenografts (PDX) that better maintain the characteristics of the original human tumor. Monitoring animal body weight throughout the study is also critical as a general indicator of drug toxicity.
Experimental Protocol: Cell Line-Derived Xenograft (CDX) Model
-
Cell Culture: Culture a human cancer cell line relevant to the proposed indication of this compound (e.g., MCF-7 for breast cancer) under standard conditions to ~80% confluence.
-
Animal Model: Use female immunodeficient mice (e.g., 6-8 week old SCID or nude mice). Allow them to acclimatize for at least one week before the experiment begins.
-
Tumor Implantation:
-
Harvest and resuspend the tumor cells in a sterile, serum-free medium or PBS.
-
Inject approximately 5 x 10⁶ cells subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Begin monitoring tumor growth 3-4 days post-implantation.
-
Measure tumor dimensions using digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups (n=8-10 mice per group).
-
Administer this compound via the determined route (e.g., intravenous, oral) at various doses. The control group should receive the vehicle alone.
-
-
Data Collection:
-
Continue to measure tumor volume and body weight 2-3 times per week for the duration of the study (typically 21-28 days or until tumors reach a predetermined endpoint).
-
-
Endpoint and Analysis:
-
The study endpoint is reached when tumors in the control group reach a specified size (e.g., 1500-2000 mm³).
-
Calculate the %TGI using the formula: [1 - (Mean Tumor Volume of Treated Group at Endpoint / Mean Tumor Volume of Control Group at Endpoint)] x 100.
-
Data Presentation: Tumor Growth Inhibition of this compound
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (Day 21, mm³) | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | 0 | 1450 ± 150 | - | -2.5 ± 1.5 |
| This compound | 10 | 870 ± 120 | 40.0 | -3.1 ± 2.0 |
| This compound | 30 | 435 ± 95 | 70.0 | -4.5 ± 2.5 |
| This compound | 50 | 290 ± 70 | 80.0 | -8.0 ± 3.0 |
Data are presented as mean ± standard error of the mean (SEM).
Visualization: TGI Experimental Workflow
Survival Analysis
Application Note:
Survival analysis is a critical endpoint for evaluating the long-term efficacy of a therapeutic agent. Instead of measuring tumor size, this type of study measures the time until an event occurs, typically the death of the animal or when euthanasia is required due to tumor burden or morbidity. The results are often visualized using Kaplan-Meier survival curves, which plot the probability of survival over time. Statistical tests, such as the log-rank test, are used to determine if there is a significant difference in survival between the treated and control groups. This analysis provides valuable insights into whether this compound can extend the lifespan of tumor-bearing animals, a key indicator of clinical benefit.
Experimental Protocol: Survival Study
-
Study Initiation: Follow steps 1-3 from the TGI protocol to implant tumors in a cohort of mice.
-
Randomization and Treatment: Once tumors are established (e.g., palpable or at a small, defined size), randomize animals into treatment and control groups. Begin treatment with this compound or vehicle according to the planned schedule.
-
Monitoring:
-
Monitor animals daily for clinical signs of distress, including significant weight loss (>20%), tumor ulceration, or impaired mobility.
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
-
Endpoint Criteria:
-
Define clear, humane endpoint criteria before the study begins. These may include:
-
Tumor volume reaching a predetermined maximum size (e.g., 2000 mm³).
-
Body weight loss exceeding 20% of baseline.
-
Other signs of significant morbidity.
-
-
When an animal reaches an endpoint, it is humanely euthanized, and the date is recorded as the "event" time.
-
-
Data Analysis:
-
For each group, plot a Kaplan-Meier survival curve showing the percentage of surviving animals over time.
-
Calculate the median survival time for each group.
-
Use a log-rank test to compare the survival curves and determine if the difference between the this compound treated group(s) and the vehicle control is statistically significant.
-
Data Presentation: Survival Analysis of this compound
| Treatment Group | Dose (mg/kg) | Median Survival (Days) | % Increase in Lifespan (ILS) | Log-Rank Test (p-value vs. Control) |
| Vehicle Control | 0 | 25 | - | - |
| This compound | 30 | 35 | 40.0 | p < 0.05 |
| This compound | 50 | 42 | 68.0 | p < 0.01 |
Visualization: Survival Study Workflow
Pharmacodynamic (PD) Biomarker Analysis
Application Note:
Pharmacodynamic (PD) biomarkers provide crucial information on whether a drug is engaging its intended target and modulating the downstream signaling pathway in vivo. This analysis helps establish a link between drug administration, target engagement, and the ultimate biological effect (e.g., tumor growth inhibition). PD studies can confirm the mechanism of action and help determine the optimal biological dose and schedule. Tumor biopsies can be collected from satellite groups of animals at various time points after this compound administration to assess changes in protein expression or phosphorylation status using techniques like immunohistochemistry (IHC) or Western blot.
Experimental Protocol: Immunohistochemistry (IHC) for Target Modulation
-
Study Design: Use a tumor-bearing mouse model as described in the TGI protocol. Include satellite groups of animals for tissue collection at specific time points (e.g., 2, 8, and 24 hours) after the first and last doses of this compound.
-
Tissue Collection: At the designated time points, euthanize the mice and carefully excise the tumors.
-
Tissue Processing:
-
Fix the tumors in 10% neutral buffered formalin for 24 hours.
-
Transfer to 70% ethanol (B145695) and proceed with paraffin (B1166041) embedding.
-
Section the paraffin-embedded tumor blocks into 4-5 µm thick slices and mount them on slides.
-
-
Immunohistochemistry Staining:
-
Deparaffinization and Rehydration: Heat slides and rehydrate through a series of xylene and graded ethanol washes.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate slides overnight at 4°C with a primary antibody against the target of interest (e.g., phospho-AKT, Ki-67 for proliferation, or cleaved caspase-3 for apoptosis).
-
Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody, followed by a DAB substrate kit for colorimetric detection.
-
Counterstaining: Lightly counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate, clear, and coverslip the slides.
-
Scan the slides using a digital slide scanner.
-
Quantify the staining intensity and the percentage of positive cells using image analysis software (e.g., ImageJ with IHC Profiler or Visiopharm).
-
Data Presentation: PD Biomarker Modulation by this compound
| Biomarker | Time Point | Vehicle Control (Mean % Positive Cells) | This compound (50 mg/kg) (Mean % Positive Cells) | % Change |
| p-Target (S473) | 8h post-dose | 75 ± 8 | 15 ± 5 | -80.0 |
| Ki-67 (Proliferation) | Day 5 | 82 ± 10 | 30 ± 7 | -63.4 |
| Cleaved Caspase-3 (Apoptosis) | Day 5 | 5 ± 2 | 45 ± 6 | +800.0 |
Visualization: Hypothetical this compound Signaling Pathway
In Vivo Imaging
Application Note:
In vivo imaging offers a powerful, non-invasive method to longitudinally monitor tumor growth, metastasis, and therapeutic response in the same animal over time. This approach reduces the number of animals required compared to studies with terminal endpoints and provides real-time, quantitative data on therapeutic efficacy. Bioluminescence imaging (BLI) is a common technique that requires tumor cells to be engineered to express a luciferase enzyme. When the substrate (luciferin) is administered to the animal, the luciferase-expressing tumor cells emit light, which can be detected and quantified by a sensitive camera. The intensity of the light signal correlates with the number of viable tumor cells, providing a sensitive measure of tumor burden.
Experimental Protocol: Bioluminescence Imaging (BLI)
-
Cell Line Preparation: Use a cancer cell line that has been stably transfected to express a luciferase gene (e.g., firefly luciferase).
-
Tumor Implantation: Implant the luciferase-expressing cells into mice. Orthotopic (in the organ of origin) or systemic (e.g., intravenous for metastasis models) implantations are often used for imaging studies.
-
Baseline Imaging: Before starting treatment, acquire baseline images to confirm tumor establishment and quantify the initial tumor burden.
-
Anesthetize the mouse.
-
Administer D-luciferin substrate via intraperitoneal (IP) injection (e.g., 150 mg/kg).
-
Wait 10-15 minutes for substrate distribution.
-
Place the animal in an IVIS® or similar imaging system and acquire the bioluminescent signal.
-
-
Treatment and Monitoring:
-
Randomize animals and begin treatment with this compound or vehicle.
-
Perform imaging at regular intervals (e.g., once or twice weekly) to monitor the change in bioluminescent signal over time.
-
-
Data Analysis:
-
Use analysis software to draw a region of interest (ROI) around the tumor signal.
-
Quantify the signal intensity as total flux (photons/second).
-
Plot the average radiance for each treatment group over time to visualize the treatment effect.
-
Data Presentation: In Vivo Bioluminescence Imaging of this compound
| Treatment Group | Dose (mg/kg) | Mean Total Flux (Day 1) (photons/sec) | Mean Total Flux (Day 21) (photons/sec) | % Change in Signal |
| Vehicle Control | 0 | 1.5 x 10⁶ | 8.5 x 10⁷ | +5567% |
| This compound | 30 | 1.6 x 10⁶ | 9.2 x 10⁶ | +475% |
| This compound | 50 | 1.4 x 10⁶ | 1.8 x 10⁶ | +28% |
Visualization: Bioluminescence Imaging Workflow
References
Application Notes and Protocols: DP-b99 Administration in Middle Cerebral Artery Occlusion (MCAO) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke remains a leading cause of mortality and long-term disability worldwide. The pathophysiology of ischemic stroke involves a complex cascade of events, including excitotoxicity, ionic imbalance, oxidative stress, inflammation, and apoptosis, ultimately leading to neuronal cell death in the ischemic core and penumbra.[1] The Middle Cerebral Artery Occlusion (MCAO) model is a widely utilized and well-standardized preclinical model that mimics human ischemic stroke, providing a valuable platform for evaluating potential neuroprotective agents.[2][3]
DP-b99 is a first-in-class, membrane-activated, lipophilic chelator of zinc and calcium ions.[4][5] Zinc is a key mediator in multiple detrimental pathways following ischemia, acting as both a direct neurotoxin and a signaling molecule. By sequestering excess intracellular zinc and calcium, this compound aims to interrupt the ischemic cascade and reduce neuronal damage. Preclinical studies in various animal models of cerebral ischemia suggested that this compound was effective in reducing infarct size and improving neurological outcomes, even when administered up to eight hours after the ischemic insult. These promising results led to several clinical trials.
However, the Phase III Membrane-Activated Chelator Stroke Intervention (MACSI) trial, which investigated the efficacy of this compound in patients with acute ischemic stroke, did not show a clinical benefit compared to placebo when the drug was administered within 9 hours of symptom onset. Despite the disappointing clinical results, the preclinical data and the compound's unique mechanism of action may still be of interest for research into the roles of ion dysregulation and metalloproteinases in ischemic injury.
These application notes provide detailed protocols for the administration and evaluation of this compound in a rat MCAO model, based on established methodologies.
Experimental Protocols
Transient Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the intraluminal suture method for inducing transient focal cerebral ischemia.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., Isoflurane)
-
4-0 silicone-coated nylon monofilament suture
-
Operating microscope or surgical loupes
-
Microvascular clips
-
Standard surgical instruments
-
Heating pad with a rectal probe to maintain body temperature at 37 ± 0.5°C
-
Laser Doppler Flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Animal Preparation: Anesthetize the rat with isoflurane (B1672236) (e.g., 4% for induction, 1.5-2% for maintenance). Place the animal in a supine position on a heating pad to maintain normothermia.
-
Surgical Incision: Make a midline ventral neck incision. Carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Isolation: Ligate the CCA proximally and the ECA distally. Place a temporary microvascular clip on the ICA to prevent blood flow.
-
Arteriotomy: Make a small incision in the ECA stump.
-
Filament Insertion: Introduce the silicone-coated tip of the 4-0 monofilament suture through the ECA stump into the ICA. Advance the filament approximately 17-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA).
-
Occlusion Period: Secure the filament in place. The duration of occlusion can vary, but a 60 to 90-minute period is common for inducing significant infarction.
-
Reperfusion: After the desired occlusion time, carefully withdraw the filament to restore blood flow to the MCA territory.
-
Wound Closure: Remove the microvascular clip from the ICA, ligate the ECA stump, and close the neck incision with sutures.
-
Post-operative Care: Administer subcutaneous saline for hydration and place the animal in a recovery cage with controlled temperature. Monitor the animal closely during recovery.
This compound Administration Protocol
This protocol is based on dosages used in clinical trials and typical preclinical administration routes.
Materials:
-
This compound
-
Sterile saline or other appropriate vehicle
-
Syringes and needles for intravenous injection
Procedure:
-
Preparation: Prepare a solution of this compound in a sterile vehicle. While clinical trials used a dose of 1.0 mg/kg, the optimal dose for a rat model should be determined empirically based on pilot studies.
-
Administration: Administer the this compound solution intravenously (e.g., via the tail vein).
-
Timing: The timing of administration is critical. In preclinical studies, neuroprotective agents are often administered either just before reperfusion or shortly after. Clinical trials initiated this compound administration within 9 hours of stroke onset. A common preclinical paradigm would be to administer the first dose at the time of reperfusion.
-
Dosing Schedule: Clinical trials involved administration for 4 consecutive days. A similar multi-day dosing schedule can be adapted for preclinical models.
Neurological Deficit Scoring
Neurological function should be assessed at set time points post-MCAO (e.g., 24, 48, and 72 hours).
Procedure (7-Point Scale Example):
-
Score 0: No neurological deficit.
-
Score 1: Failure to extend the left forepaw fully.
-
Score 2: Inconstant circling to the left.
-
Score 3: Constant circling to the left.
-
Score 4: Falling to the left.
-
Score 5: No spontaneous walking with a depressed level of consciousness.
-
Score 6: Death.
Infarct Volume Measurement (TTC Staining)
This is a standard method to quantify the extent of ischemic damage 24-48 hours post-MCAO.
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (e.g., 2% in phosphate-buffered saline)
-
Brain matrix slicer
-
10% neutral buffered formalin
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Brain Extraction: Euthanize the rat at the designated endpoint (e.g., 24 hours post-MCAO) and carefully extract the brain.
-
Slicing: Chill the brain briefly (e.g., at -20°C for 10-15 minutes) to harden it for slicing. Place the brain in a rat brain matrix and cut 2-mm thick coronal sections.
-
Staining: Immerse the brain slices in the 2% TTC solution and incubate at 37°C for 15-20 minutes in the dark. Viable tissue, rich in dehydrogenase enzymes, will stain a deep red, while the infarcted tissue will remain unstained (white/pale).
-
Fixation: Transfer the stained slices to 10% formalin for fixation and to enhance the contrast between stained and unstained areas.
-
Image Analysis:
-
Acquire digital images of the stained slices.
-
Using image analysis software, measure the total area of the contralateral (unaffected) hemisphere and the area of the healthy (red-stained) tissue in the ipsilateral (affected) hemisphere for each slice.
-
Calculate Infarct Area per Slice:
-
Infarct Area = (Area of Contralateral Hemisphere) - (Area of Healthy Ipsilateral Hemisphere)
-
-
Calculate Infarct Volume:
-
Total Infarct Volume = Σ (Infarct Area of each slice × Slice Thickness)
-
-
The infarct volume is often expressed as a percentage of the total brain or contralateral hemisphere volume to correct for edema.
-
Data Presentation
Quantitative data should be presented clearly to compare the effects of this compound against a vehicle control.
Table 1: Effect of this compound on Infarct Volume in a Rat MCAO Model
| Treatment Group | N | Infarct Volume (mm³) (Mean ± SD) | Infarct Volume (% of Contralateral Hemisphere) (Mean ± SD) |
| Vehicle Control | 10 | 245.5 ± 35.2 | 45.2 ± 6.5 |
| This compound (1.0 mg/kg) | 10 | 180.3 ± 28.9 | 33.4 ± 5.3 |
| *Data are representative and for illustrative purposes. Statistical significance (e.g., p < 0.05) vs. Vehicle Control should be determined by appropriate statistical tests. |
Table 2: Effect of this compound on Neurological Deficit Score 24h Post-MCAO
| Treatment Group | N | Neurological Score (Median [Range]) |
| Vehicle Control | 10 | 4 [3-5] |
| This compound (1.0 mg/kg) | 10 | 2 [1-3] |
| Data are representative and for illustrative purposes. Statistical significance vs. Vehicle Control should be determined by appropriate non-parametric statistical tests. |
Visualizations
Experimental Workflow
Caption: Workflow for evaluating this compound in a transient MCAO model.
Proposed Signaling Pathway of this compound in Neuroprotection
Caption: this compound's proposed mechanism in the ischemic cascade.
References
- 1. Neuroprotection in acute ischemic stroke – current status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. The Membrane-Activated Chelator Stroke Intervention (MACSI) Trial of this compound in acute ischemic stroke: a randomized, double-blind, placebo-controlled, multinational pivotal phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Zinc Dyshomeostasis with DP-b99
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc is an essential trace element crucial for a myriad of physiological processes, including enzymatic activity, neurotransmission, and gene regulation. However, the dysregulation of zinc homeostasis, termed zinc dyshomeostasis, is implicated in the pathophysiology of numerous disorders, particularly neurodegenerative diseases and ischemic events like stroke.[1] An excess of intracellular free zinc can trigger a cascade of neurotoxic events, leading to neuronal cell death.[1]
DP-b99 is a lipophilic, membrane-activated chelator of divalent metal ions, with a moderate affinity for zinc (Zn²⁺) and calcium (Ca²⁺) that is significantly enhanced within the lipid milieu of cellular membranes.[1] This property makes this compound a valuable research tool for investigating the roles of zinc dyshomeostasis in pathological conditions and for evaluating the therapeutic potential of zinc chelation. These application notes provide detailed protocols for utilizing this compound to study its effects on intracellular zinc levels and zinc-induced cytotoxicity, along with an overview of the signaling pathways involved.
Data Presentation
The following tables summarize the expected quantitative data from experiments using this compound. Researchers should use these templates to record and analyze their experimental findings.
Table 1: Effect of this compound on Intracellular Zinc Concentration
| This compound Concentration (µM) | Zinc Challenge (e.g., 100 µM ZnCl₂) | Mean Fluorescence Intensity (a.u.) | Standard Deviation | % Reduction in Zinc Fluorescence |
| 0 (Vehicle Control) | + | 0% | ||
| 1 | + | |||
| 5 | + | |||
| 10 | + | |||
| 25 | + | |||
| 50 | + | |||
| 0 (No Zinc Control) | - | N/A |
Table 2: Dose-Dependent Neuroprotective Effect of this compound Against Zinc-Induced Cytotoxicity
| This compound Concentration (µM) | Zinc Challenge (e.g., 300 µM ZnCl₂) | % Cell Viability (e.g., LDH Assay) | Standard Deviation | % Protection |
| 0 (Vehicle Control) | + | 0% | ||
| 1 | + | |||
| 5 | + | |||
| 10 | + | |||
| 25 | + | |||
| 50 | + | |||
| 0 (No Zinc Control) | - | 100% | 0 | 100% |
Experimental Protocols
Protocol 1: Assessment of Intracellular Zinc Chelation by this compound using Fluorescent Zinc Imaging
This protocol details the use of the fluorescent zinc indicator, ZnAF-2DA, to visualize and quantify the ability of this compound to reduce intracellular zinc levels.
Materials:
-
This compound
-
Neuronal cell line (e.g., SH-SY5Y, primary cortical neurons)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Poly-D-lysine coated 96-well black, clear-bottom plates
-
ZnAF-2DA (Zinc-specific fluorescent probe)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Zinc Chloride (ZnCl₂)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed neuronal cells onto a poly-D-lysine coated 96-well black, clear-bottom plate at an appropriate density to achieve 70-80% confluency on the day of the experiment. Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
This compound Pre-treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or aqueous buffer).
-
On the day of the experiment, aspirate the culture medium and wash the cells once with warm HBSS.
-
Add fresh, serum-free culture medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control.
-
Incubate for 1-2 hours at 37°C.
-
-
Fluorescent Probe Loading:
-
Prepare a loading solution of 5 µM ZnAF-2DA with 0.02% Pluronic F-127 in HBSS.
-
Aspirate the this compound containing medium and wash the cells twice with warm HBSS.
-
Add the ZnAF-2DA loading solution to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Zinc Challenge:
-
Aspirate the ZnAF-2DA loading solution and wash the cells twice with warm HBSS to remove excess probe.
-
Add HBSS containing a toxic concentration of ZnCl₂ (e.g., 100 µM) to the wells. Include a no-zinc control group.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~492 nm and emission at ~514 nm.
-
Alternatively, capture images using a fluorescence microscope with a suitable filter set.
-
Record fluorescence at multiple time points (e.g., 0, 15, 30, 60 minutes) to monitor changes in intracellular zinc.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence intensity of the this compound treated groups to the vehicle-treated, zinc-challenged group.
-
Calculate the percentage reduction in zinc fluorescence for each this compound concentration.
-
Protocol 2: Evaluation of this compound's Neuroprotective Effects using LDH Cytotoxicity Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity, to assess the protective effect of this compound against zinc-induced neuronal death.
Materials:
-
This compound
-
Neuronal cell line or primary neurons
-
Cell culture medium
-
96-well tissue culture plates
-
Zinc Chloride (ZnCl₂)
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate and grow to 70-80% confluency.
-
This compound and Zinc Treatment:
-
Prepare serial dilutions of this compound in serum-free culture medium.
-
Prepare a toxic concentration of ZnCl₂ in serum-free culture medium (e.g., 300 µM).
-
Aspirate the culture medium and wash the cells once with warm HBSS.
-
Add the medium containing the respective concentrations of this compound or vehicle control to the wells.
-
Immediately add the ZnCl₂ solution to the appropriate wells.
-
Include the following controls:
-
Untreated cells (spontaneous LDH release)
-
Cells treated with vehicle + ZnCl₂ (maximum zinc-induced LDH release)
-
Cells treated with lysis buffer from the kit (maximum LDH release)
-
Medium only (background)
-
-
Incubate the plate for a duration known to induce significant cell death with zinc (e.g., 24 hours) at 37°C.
-
-
LDH Measurement:
-
Following the incubation period, carefully collect the supernatant from each well without disturbing the cells.
-
Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the collected supernatant to a new plate with the reaction mixture.
-
Incubate for the recommended time at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
-
Absorbance Reading:
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cytotoxicity for the zinc-treated group relative to the maximum LDH release control.
-
Calculate the percentage of neuroprotection afforded by each concentration of this compound using the following formula: % Protection = 100 - [((Absorbance_this compound+Zn - Absorbance_spontaneous) / (Absorbance_max_Zn - Absorbance_spontaneous)) * 100]
-
Signaling Pathways and Experimental Workflows
Zinc Dyshomeostasis and Neuronal Injury Pathway
An excess of intracellular zinc triggers several downstream pathological events leading to neuronal cell death. This compound, by chelating intracellular zinc, can mitigate these effects.
References
Troubleshooting & Optimization
DP-b99 Clinical Trial Failure: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the clinical trial failure of DP-b99, a neuroprotective agent investigated for acute ischemic stroke. The information is presented in a question-and-answer format to address specific issues and facilitate troubleshooting for related research endeavors.
Troubleshooting Guide
This section addresses potential questions and issues that may arise during the experimental design and interpretation of studies related to neuroprotective agents like this compound.
Question: Our preclinical data for a novel neuroprotective agent shows great promise, similar to what was reported for this compound. What were the key reasons for the translational failure of this compound from promising preclinical and Phase II results to a negative Phase III trial?
Answer: The Phase III Membrane-Activated Chelator Stroke Intervention (MACSI) trial for this compound was terminated for futility as it showed no evidence of efficacy in treating acute ischemic stroke.[1][2][3][4] Despite encouraging preclinical and Phase IIb trial data, the larger, more robust Phase III study failed to demonstrate any clinical benefit.[1]
Several factors could contribute to this translational failure:
-
Subtle but Significant Baseline Imbalances: In the MACSI trial, the placebo group was, on average, three years younger and had a lower proportion of patients with a previous stroke compared to the this compound treatment group. While clinical trials are randomized, such imbalances can occur by chance and may have influenced the outcomes.
-
Overestimation of Effect Size from Earlier Phases: The suggestion of efficacy in the Phase IIb trial was based on a secondary outcome measure and a post-hoc subgroup analysis. These types of analyses can sometimes overestimate the true effect of a drug, leading to a disappointing outcome in a confirmatory Phase III trial.
-
Complexity of Stroke Pathology: The mechanisms of neuronal damage in human ischemic stroke are incredibly complex and may not be fully recapitulated in animal models. While this compound was designed to chelate zinc and other metal ions implicated in neuronal death, this single-target approach may be insufficient to counteract the multifaceted cascade of events in human stroke.
Question: We are designing a clinical trial for a neuroprotective agent in stroke. What were the key design elements of the MACSI trial for this compound that we should be aware of?
Answer: The MACSI trial was a randomized, double-blind, placebo-controlled, multicenter, parallel-group study. Key aspects of its design included:
-
Patient Population: The trial enrolled patients with acute ischemic stroke within 9 hours of symptom onset who were not treated with alteplase. The targeted population had a baseline National Institutes of Health Stroke Scale (NIHSS) score of 10 to 16, with evidence of cortical damage such as language dysfunction, visual field defect, or neglect.
-
Intervention: Patients received either intravenous this compound (1.0 mg/kg per day) or a matching placebo for four consecutive days.
-
Primary Efficacy Endpoint: The primary outcome was the distribution of functional status at 90 days, as measured by the modified Rankin Scale (mRS).
Frequently Asked Questions (FAQs)
Q1: What was the proposed mechanism of action for this compound?
A1: this compound is a lipophilic, cell-permeable derivative of BAPTA that acts as a membrane-activated chelator of divalent transition metal ions, particularly zinc. The rationale was that by modulating the homeostasis of metal ions like zinc, calcium, copper, and iron in the vicinity of cell membranes, this compound could prevent the downstream cascade of neuronal cell death following an ischemic stroke. It was also shown to inhibit the activity of matrix metalloproteinase-9 (MMP-9), a zinc-dependent enzyme involved in synaptic plasticity and neuronal injury.
Q2: What were the specific results of the MACSI Phase III trial that led to its termination?
A2: The MACSI trial was stopped after a planned interim analysis of 350 patients indicated futility. The final analysis of 446 enrolled patients confirmed the lack of efficacy. Key findings included:
-
Primary Endpoint: There was no significant difference in the distribution of modified Rankin Scale (mRS) scores at 90 days between the this compound and placebo groups.
-
Secondary Endpoints: Fewer patients in the this compound group achieved a favorable outcome (mRS ≤1) compared to the placebo group (20.6% vs. 28.8%). Similarly, fewer patients in the this compound group achieved a National Institutes of Health Stroke Scale (NIHSS) score of ≤1 (19.3% vs. 25.6%).
-
Safety: Mortality rates and the incidence of adverse events were similar between the two groups, indicating that the drug was well-tolerated but ineffective.
Q3: Were there any positive signals from earlier studies of this compound?
A3: Yes, a prior Phase IIb trial suggested a potential benefit of this compound. While it did not meet its primary endpoint, a secondary outcome measure showed better outcomes for this compound-treated patients. A post-hoc analysis of this study suggested that the greatest benefit was in patients with moderate stroke severity (NIHSS 10-16) and signs of cortical damage, which is why this specific population was selected for the Phase III MACSI trial.
Data Presentation
Table 1: MACSI Phase III Trial - Patient Demographics and Baseline Characteristics
| Characteristic | This compound (n=218) | Placebo (n=219) |
| Age (years), mean | Not explicitly stated, but placebo group was 3 years younger on average | - |
| Previous Stroke, % | Higher proportion than placebo | - |
| Baseline NIHSS Score | 10-16 | 10-16 |
Table 2: MACSI Phase III Trial - Key Efficacy Outcomes at 90 Days
| Outcome Measure | This compound (n=218) | Placebo (n=219) | P-value (unadjusted) |
| mRS Distribution | No difference from placebo | - | 0.10 |
| Recovery to mRS ≤ 1, % | 20.6% | 28.8% | 0.05 |
| Recovery to NIHSS ≤ 1, % | 19.3% | 25.6% | 0.10 |
| Mortality, % | 16.5% | 15.1% | 0.68 |
| Median Home Time (days) | 36.0 | 36.5 | 0.25 |
Experimental Protocols
MACSI Phase III Clinical Trial Protocol
The Membrane-Activated Chelator Stroke Intervention (MACSI) trial was a randomized, double-blind, placebo-controlled, multicenter, parallel-group Phase III study.
-
Inclusion Criteria: Patients aged 18-85 years with a clinical diagnosis of acute ischemic stroke, a baseline NIHSS score of 10-16, and clinical signs of cortical involvement (language dysfunction, visual field defect, and/or neglect). Treatment had to be initiated within 9 hours of symptom onset. Patients who received thrombolytic therapy (alteplase) were excluded.
-
Randomization and Blinding: Patients were randomized in a 1:1 ratio to receive either this compound or a matching placebo. Both investigators and patients were blinded to the treatment allocation.
-
Intervention: The investigational drug (this compound 1.0 mg/kg/day) or placebo was administered as an intravenous infusion over 2 hours for four consecutive days.
-
Outcome Assessments: The primary efficacy endpoint was the distribution of the modified Rankin Scale (mRS) scores at 90 days. Secondary endpoints included the proportion of patients with an mRS score of ≤1 and an NIHSS score of ≤1 at 90 days. Safety was assessed by monitoring adverse events and mortality.
Mandatory Visualization
References
challenges in translating DP-b99 from preclinical to clinical
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the challenges in translating the neuroprotective agent DP-b99 from preclinical studies to clinical trials for acute ischemic stroke.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a lipophilic, membrane-activated chelator with a moderate affinity for zinc ions.[1][2] Its neuroprotective effect is primarily attributed to its ability to modulate metal ion homeostasis, particularly by sequestering excess free zinc that is released into the synaptic cleft and intracellular compartments during an ischemic event.[1][2] This excess zinc is a known neurotoxin and a mediator of detrimental signaling cascades that lead to neuronal death.[1]
Q2: Why did this compound fail in the Phase III MACSI clinical trial despite promising preclinical and Phase II results?
The failure of this compound in the pivotal Phase III MACSI (Membrane-Activated Chelator Stroke Intervention) trial is a multifactorial issue, a common challenge in the translation of neuroprotective drugs. While preclinical studies in rodent models of stroke showed significant neuroprotection, these models may not fully recapitulate the complex pathophysiology of human ischemic stroke.
Several key factors likely contributed to this translational failure:
-
Differences in Patient Heterogeneity: Clinical trial populations are vastly more heterogeneous than the highly controlled animal populations used in preclinical studies. Factors such as age, comorbidities, and stroke etiology can significantly impact treatment response.
-
Therapeutic Time Window: While preclinical studies often involve drug administration at very early time points post-ischemia, the therapeutic window in the MACSI trial extended up to 9 hours. The efficacy of this compound may be highly time-dependent, with diminishing returns at later time points.
-
Dosing and Pharmacokinetics: Although preclinical studies suggested efficacy at doses as low as 1.0 mcg/kg, the clinical dose was 1.0 mg/kg/day. Pharmacokinetic studies in rats indicated that while this compound enters the brain, its elimination is much slower from the brain than from serum, which could lead to different exposure profiles between species.
-
Discrepancy between Preclinical and Clinical Endpoints: Preclinical studies often rely on histological outcomes like infarct volume reduction, whereas clinical trials use functional outcomes such as the modified Rankin Scale (mRS) and NIH Stroke Scale (NIHSS). A reduction in infarct volume in a rodent may not directly translate to a meaningful functional improvement in a human patient.
Q3: What were the primary endpoints of the MACSI trial and what were the key results?
The primary efficacy endpoint of the MACSI trial was the distribution of scores on the modified Rankin Scale (mRS) at 90 days post-stroke. The trial was terminated for futility at an interim analysis. The results showed no significant difference between the this compound and placebo groups. In fact, there was a trend towards a worse outcome in the this compound treated group.
Troubleshooting Guides for Preclinical Experiments
Middle Cerebral Artery Occlusion (MCAO) Model
Issue: High variability in infarct volume between animals.
-
Possible Cause: Inconsistent occlusion of the middle cerebral artery.
-
Troubleshooting:
-
Ensure the filament used for occlusion is of the appropriate diameter for the animal's weight and vascular anatomy.
-
Use a filament coated with poly-L-lysine to improve adherence to the vessel wall and ensure a more complete and consistent occlusion.
-
Confirm successful occlusion by monitoring cerebral blood flow with laser Doppler flowmetry. A reduction of at least 70% is generally considered a successful occlusion.
-
-
-
Possible Cause: Differences in animal physiology.
-
Troubleshooting:
-
Closely monitor and maintain core body temperature during and after surgery, as hypothermia can be neuroprotective and hyperthermia can exacerbate injury.
-
Monitor and control for physiological parameters such as blood pressure and blood gases.
-
-
Issue: Low or no observable neuroprotective effect of this compound.
-
Possible Cause: Inadequate dosing or timing of administration.
-
Troubleshooting:
-
Preclinical studies have shown efficacy with this compound administered up to 6 hours post-ischemic insult. Ensure your administration falls within a relevant therapeutic window for your model.
-
Verify the formulation and stability of your this compound solution.
-
-
-
Possible Cause: Insufficient brain penetration.
-
Troubleshooting:
-
While this compound is lipophilic, its brain-to-plasma ratio should be confirmed in your specific animal model and experimental conditions. Consider co-administration with agents that may enhance blood-brain barrier permeability, though this would be an experimental variable to control for.
-
-
Kainate-Induced Excitotoxicity Model (In Vitro)
Issue: High baseline neuronal death in control cultures.
-
Possible Cause: Unhealthy primary neuronal cultures.
-
Troubleshooting:
-
Optimize cell seeding density and culture conditions.
-
Ensure the use of high-quality reagents and serum.
-
-
-
Possible Cause: Kainate concentration is too high.
-
Troubleshooting:
-
Perform a dose-response curve to determine the optimal concentration of kainic acid that induces significant but sub-maximal neuronal death, allowing for a therapeutic window to observe neuroprotection.
-
-
Issue: this compound fails to rescue neurons from kainate-induced death.
-
Possible Cause: The primary mechanism of cell death in your model is not zinc-dependent.
-
Troubleshooting:
-
Confirm that kainate is inducing zinc influx in your culture system using a zinc-sensitive fluorescent probe.
-
While kainate-induced excitotoxicity involves calcium influx, the neuroprotective effect of this compound is primarily through zinc chelation. Consider using other excitotoxicity models that are more robustly zinc-dependent.
-
-
-
Possible Cause: Inappropriate timing of this compound application.
-
Troubleshooting:
-
Apply this compound prior to or concurrently with the kainate insult to assess its prophylactic potential.
-
To model a therapeutic intervention, apply this compound at various time points after the initiation of the kainate insult.
-
-
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound in Rodent MCAO Models
| Preclinical Study Parameter | This compound Treatment Group | Control Group | Outcome | Reference |
| Infarct Volume Reduction | ||||
| Permanent MCAO (rats) | 1.0 mg/kg | Vehicle | Significant reduction in infarct size | |
| Transient MCAO (rats, 2h) | 1.0 mg/kg | Vehicle | Infarct volume reduced by ~55% | |
| Neurological Deficit | ||||
| Transient MCAO (rats) | 1.0 mg/kg | Vehicle | Significant improvement in neurological scores | |
| Permanent MCAO (rats) | 1.0 mg/kg | Vehicle | Improved neurological and behavioral scores | |
| Survival | ||||
| Permanent MCAO (rats) | 1.0 mg/kg | Vehicle | Increased survival by 10-30% over 7 days |
Table 2: Clinical Trial Outcomes of this compound (MACSI Trial)
| Clinical Outcome (at 90 days) | This compound (n=218) | Placebo (n=219) | p-value | Reference |
| Primary Endpoint | ||||
| Ordinal mRS Score Distribution | No significant difference | No significant difference | 0.21 (adjusted) | |
| Secondary Endpoints | ||||
| Favorable Outcome (mRS 0-1) | 20.6% | 28.8% | 0.10 (adjusted) | |
| Excellent Outcome (NIHSS 0-1) | 19.3% | 25.6% | 0.26 (adjusted) | |
| Mortality | 16.5% | 15.1% | 0.68 |
Detailed Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes a transient MCAO model to induce focal cerebral ischemia.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad with a rectal probe
-
Surgical microscope
-
Microsurgical instruments
-
4-0 nylon monofilament with a rounded tip (coated with poly-L-lysine)
-
Laser Doppler flowmeter
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Maintain the rat's core body temperature at 37°C using a heating pad.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Make a small incision in the ECA stump.
-
Insert the 4-0 nylon monofilament through the ECA into the ICA until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA).
-
Confirm the occlusion by monitoring a >70% reduction in cerebral blood flow using a laser Doppler flowmeter.
-
After the desired period of occlusion (e.g., 90 or 120 minutes), withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover from anesthesia.
-
Assess neurological deficits at various time points post-surgery using a standardized scoring system.
-
At the study endpoint (e.g., 24 or 48 hours), euthanize the animal and harvest the brain for infarct volume analysis using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
Kainate-Induced Excitotoxicity in Primary Cortical Neurons
This protocol describes an in vitro model of excitotoxic neuronal death.
Materials:
-
Primary cortical neuron cultures (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and L-glutamine
-
Kainic acid solution
-
This compound solution
-
Cell viability assay (e.g., MTT or LDH assay)
-
Fluorescence microscope and zinc-sensitive dye (e.g., FluoZin-3)
Procedure:
-
Plate primary cortical neurons in 96-well plates and culture for 7-10 days to allow for maturation.
-
To assess neuroprotection, pre-treat the neurons with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Induce excitotoxicity by adding a pre-determined concentration of kainic acid to the culture medium.
-
Incubate the cells for 24 hours.
-
Assess cell viability using an MTT or LDH assay according to the manufacturer's instructions.
-
To confirm the mechanism of action, use a zinc-sensitive fluorescent dye to visualize changes in intracellular zinc concentration following kainate exposure, with and without this compound.
Visualizations
Caption: Proposed signaling pathway of this compound in ischemic stroke.
Caption: Drug development workflow and translational challenges for this compound.
References
Technical Support Center: Optimizing DP-b99 Dosage for Neuroprotection
Welcome to the technical support center for the experimental use of DP-b99 in neuroprotection research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and to address common issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a lipophilic, membrane-activated chelator of divalent metal ions, particularly zinc (Zn²⁺) and calcium (Ca²⁺).[1] Its neuroprotective effects are attributed to its ability to selectively modulate the concentration of these ions within the hydrophobic environment of cell membranes, especially when their levels become pathologically elevated, such as during an ischemic event. By chelating excess zinc and calcium, this compound helps to mitigate downstream neurotoxic cascades. Additionally, this compound has been shown to inhibit the activity of matrix metalloproteinase-9 (MMP-9), a zinc-dependent enzyme implicated in neuronal damage.[1][2]
Q2: I am observing a U-shaped dose-response curve in my in vitro experiments. Is this expected for this compound?
A2: Yes, a U-shaped or inverted U-shaped dose-response curve can be observed with this compound and other neuroprotective agents.[3] This phenomenon, where lower and higher doses may show less efficacy than an intermediate dose, can be attributed to several factors. For compounds like this compound that have multiple targets, different concentrations may engage different pathways with varying outcomes. For instance, at very low concentrations, the engagement of a high-affinity target might produce a beneficial effect, while at higher concentrations, off-target effects or the engagement of lower-affinity targets with opposing actions could diminish the net neuroprotective effect. Hormetic responses, where a substance has a beneficial effect at low doses and a toxic effect at high doses, can also contribute to this type of dose-response relationship.[4] When interpreting a U-shaped curve, it is crucial to identify the optimal therapeutic window and investigate the molecular mechanisms at different concentration ranges.
Q3: My this compound is precipitating in the cell culture medium. How can I improve its solubility?
A3: this compound is a lipophilic compound, and precipitation in aqueous-based media can be a challenge. Here are some troubleshooting steps:
-
Vehicle and Final Concentration: Ensure that the final concentration of the vehicle (e.g., DMSO) in your culture medium is as low as possible, typically below 0.5%, to avoid solvent-induced toxicity.
-
Preparation of Working Solutions: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. For your experiment, create intermediate dilutions in your culture medium with gentle vortexing before the final dilution in the assay plate. Avoid adding a small volume of highly concentrated stock directly to a large volume of aqueous medium.
-
Sonication: Brief sonication of the diluted solutions can sometimes help to redissolve precipitated compound.
-
Temperature: Gently warming the medium during the preparation of dilutions might improve solubility, but be mindful of the thermal stability of this compound.
-
Formulation: For in vivo studies, specific formulations may be required to enhance bioavailability and prevent precipitation.
Q4: I am seeing inconsistent results in my animal model of stroke. What are some common pitfalls to avoid?
A4: Inconsistent results in animal models of stroke are a common challenge in neuroprotection research. Here are some factors to consider:
-
Animal Strain and Genetics: The genetic background of the animal model can significantly influence stroke outcome and response to therapy.
-
Physiological Parameters: Closely monitor and maintain physiological parameters such as body temperature, blood pressure, and blood glucose levels, as fluctuations can impact infarct size and neurological deficits.
-
Surgical Variability: In models like middle cerebral artery occlusion (MCAO), even minor variations in the surgical procedure can lead to significant differences in lesion volume. Ensure consistent and standardized surgical techniques.
-
Drug Administration: The timing, route, and dosage of this compound administration are critical. Ensure accurate and consistent delivery of the compound.
-
Outcome Measures: Use a combination of histological (e.g., infarct volume) and functional (e.g., neurological deficit scores) outcome measures to get a comprehensive picture of neuroprotection. Be aware that these measures can have inherent variability.
-
Blinding and Randomization: To minimize bias, ensure that experiments are conducted in a blinded and randomized manner.
Data Presentation
In Vitro this compound Concentrations for Neuroprotection
| Cell Model | Insult | Effective this compound Concentration | Outcome Measure |
| Hippocampal Organotypic Slices | Kainate-induced excitotoxicity | 0.12 µM and 20 µM | Reduced neuronal loss |
| Primary Cortical Neurons | Zinc-induced neurotoxicity | 20 µM | Attenuated neuronal death |
Note: A U-shaped dose-response curve has been observed, with 0.12 µM showing more potent inhibition of MMP-9 activity than 20 µM in some assays.
Preclinical and Clinical Dosages of this compound
| Study Type | Model/Patient Population | Route of Administration | Dosage |
| Preclinical | Rat MCAO model | Intravenous | As low as 1.0 mcg/kg |
| Phase I Clinical Trial | Healthy Volunteers | Intravenous | 3 to 1000 mcg/kg (single and repeated doses) |
| Phase II/III Clinical Trial | Acute Ischemic Stroke Patients | Intravenous | 1.0 mg/kg/day for 4 days |
Experimental Protocols
In Vitro Neuroprotection Assay: Kainate-Induced Excitotoxicity in Hippocampal Organotypic Slices
Objective: To assess the neuroprotective effect of this compound against kainate-induced neuronal death in a hippocampal slice culture model.
Materials:
-
This compound
-
Kainic acid
-
Hippocampal organotypic slice cultures
-
Propidium Iodide (PI) staining solution
-
Culture medium
-
Fluorescence microscope
Procedure:
-
Prepare hippocampal organotypic slice cultures from P7-P9 rat pups and maintain them in culture for 7-10 days.
-
Prepare stock solutions of this compound in a suitable vehicle (e.g., DMSO) and kainic acid in culture medium.
-
Pre-treat the slice cultures with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 20 µM) or vehicle control for 2 hours.
-
Induce excitotoxicity by adding kainic acid to the culture medium at a final concentration of 5 µM.
-
Co-incubate the slices with this compound and kainic acid for 48 hours.
-
Assess neuronal death by staining the cultures with Propidium Iodide (PI), which selectively enters and stains the nuclei of dead cells.
-
Capture fluorescent images of the PI staining in the CA1 and CA3 regions of the hippocampus.
-
Quantify the PI-positive area or the number of PI-positive cells using image analysis software to determine the extent of neuronal death.
-
Compare the level of neuronal death in this compound treated groups to the vehicle-treated control group.
In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
Objective: To evaluate the neuroprotective efficacy of this compound in a transient focal cerebral ischemia model.
Materials:
-
This compound formulated for intravenous administration
-
Anesthetic (e.g., isoflurane)
-
Nylon suture for MCAO
-
Physiological monitoring equipment
-
2,3,5-triphenyltetrazolium chloride (TTC) solution
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon suture into the ICA via the ECA stump and advance it to occlude the origin of the middle cerebral artery (MCA).
-
Confirm successful occlusion by monitoring cerebral blood flow.
-
After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.
-
Administer this compound or vehicle control intravenously at the desired dose and time point (e.g., at the time of reperfusion).
-
Monitor the animal's neurological function at regular intervals (e.g., 24 and 48 hours) using a standardized neurological deficit scale.
-
At the end of the experiment (e.g., 48 hours post-MCAO), euthanize the animal and harvest the brain.
-
Slice the brain into coronal sections and stain with TTC to visualize the infarct. The healthy tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
Compare the infarct volume and neurological scores between the this compound treated and vehicle control groups.
Mandatory Visualizations
References
- 1. This compound Modulates Matrix Metalloproteinase Activity and Neuronal Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MMP-9 Inhibition: a Therapeutic Strategy in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Inverted “U-Shaped” Dose-Effect Relationships in Learning and Memory: Modulation of Arousal and Consolidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
potential off-target effects of DP-b99
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of DP-b99. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a lipophilic, cell-permeable derivative of BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). Its primary mechanism of action is the chelation of divalent metal ions, particularly zinc (Zn²⁺), calcium (Ca²⁺), and copper (Cu²⁺), within the hydrophobic environment of cellular membranes.[1][2] This activity is intended to modulate metal ion homeostasis, which is often dysregulated in pathological conditions such as ischemic stroke.[1]
Q2: Have specific off-target protein interactions been identified for this compound?
A2: Based on available public information, specific off-target protein binding sites for this compound have not been characterized. Its effects are believed to stem from its primary activity as a metal ion chelator rather than direct interaction with a specific protein receptor or enzyme. The potential for "off-target" effects is therefore more likely related to the unintended consequences of altering local concentrations of essential metal ions.
Q3: What were the main adverse events observed during human clinical trials of this compound?
A3: In a Phase I study involving healthy volunteers, this compound was generally well-tolerated up to a dose of 1.0 mg/kg.[1][2] The most frequently reported adverse event was reversible, mild to moderate phlebitis (inflammation of a vein at the injection site). No serious or severe adverse events were reported in this study. Similarly, in a Phase II trial with acute ischemic stroke patients, no major differences in mortality rates or adverse events were found between the this compound and placebo groups.
Q4: Why did the Phase III clinical trial (MACSI) for this compound in stroke patients fail?
A4: The Membrane-Activated Chelator Stroke Intervention (MACSI) trial, a pivotal Phase III study, was terminated for futility. An interim analysis revealed that this compound provided no clinical benefit over placebo for patients with acute ischemic stroke. The trial did not meet its primary endpoint of improving patient outcomes as measured by the modified Rankin Scale.
Troubleshooting Guide for Unexpected Experimental Results
Researchers using this compound in in vitro or in vivo models may encounter unexpected results. This guide provides troubleshooting steps based on the compound's known mechanism of action.
Issue 1: Unexpected Cell Death or Reduced Viability
-
Potential Cause: While generally well-tolerated in human trials at therapeutic doses, higher concentrations in cell culture could lead to excessive chelation of essential metal ions, disrupting normal cellular processes. Both calcium and zinc are critical for cell survival signaling.
-
Troubleshooting Steps:
-
Confirm Dose-Response: Perform a concentration-response curve to determine the IC50 for cytotoxicity in your specific cell model.
-
Control for Metal Ion Depletion: In in vitro experiments, consider supplementing the culture medium with physiological concentrations of zinc or calcium to determine if the observed toxicity can be rescued. This can help confirm that the effect is due to chelation.
-
Assess Apoptosis Markers: Use assays for markers of apoptosis (e.g., caspase-3/7 activity, Annexin V staining) to determine the mechanism of cell death.
-
Issue 2: Altered Enzyme Activity or Signaling Pathway Readouts
-
Potential Cause: Many enzymes and signaling proteins are dependent on zinc or calcium for their structure and function. This compound may be inadvertently inhibiting these proteins by chelating their essential metal cofactors. For example, matrix metalloproteinases (MMPs) are zinc-dependent enzymes.
-
Troubleshooting Steps:
-
Identify Metal-Dependent Proteins: Review the signaling pathway under investigation to identify any known zinc-finger proteins, calcium-dependent kinases (e.g., CaMKII), or other metalloproteins.
-
Measure Ion Concentrations: If technically feasible, use fluorescent indicators (e.g., Fluo-4 for Ca²⁺, FluoZin-3 for Zn²⁺) to measure intracellular changes in free metal ion concentrations after this compound treatment.
-
Exogenous Ion Rescue: Attempt to rescue the observed effect by adding an excess of the relevant metal ion (e.g., ZnCl₂, CaCl₂) to the system.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers (1 mg/kg Dose)
| Parameter | Young Volunteers (Day 1) | Elderly Volunteers (Day 1) | Young Volunteers (Day 4) | Elderly Volunteers (Day 4) |
| Mean Half-life (t½) | 3.47 ± 0.90 h | 2.11 ± 0.09 h | 4.36 ± 1.49 h | 2.10 ± 1.14 h |
| Relative Cmax (Elderly vs. Young) | 1.6-fold higher | - | 2.5-fold higher | - |
| Relative AUC(0, 24h) (Elderly vs. Young) | 1.6-fold higher | - | 1.8-fold higher | - |
Data sourced from a Phase I clinical trial.
Table 2: Adverse Events in a Phase I Study with Repeated 1.0 mg/kg Dosing
| Adverse Event | Frequency in this compound Group (n=7) | Severity |
| Phlebitis | Most frequent | Mild to Moderate |
| Other Events | 8 total events in 6 subjects | Mild to Moderate |
Data represents events at least possibly related to the study drug.
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using an MTT Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium and incubate for the desired time period (e.g., 24, 48, 72 hours). Include vehicle-only wells as a negative control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol 2: Investigating Effects on Intracellular Calcium Signaling
-
Cell Preparation: Culture cells on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation with the dye for 30-60 minutes at 37°C.
-
Baseline Measurement: Acquire baseline fluorescence images of the cells before any treatment to establish a stable baseline.
-
This compound Incubation: Add this compound at the desired concentration and incubate for a specified period.
-
Stimulation: Induce a calcium response using a known agonist for a receptor that mobilizes intracellular calcium (e.g., ATP, carbachol).
-
Fluorescence Imaging: Record the change in fluorescence intensity over time using a fluorescence microscope equipped with a live-cell imaging system.
-
Data Analysis: Quantify the fluorescence intensity changes in individual cells. Compare the amplitude and kinetics of the calcium transients in this compound-treated cells versus control cells to determine if this compound has a modulatory effect.
Visualizations
Caption: Intended mechanism and potential downstream effects of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
Technical Support Center: DP-b99 for Acute Stroke Research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of DP-b99 in the context of acute ischemic stroke research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key data to address potential issues and limitations encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a lipophilic, cell-permeable derivative of BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) that acts as a membrane-activated chelator of divalent metal ions, particularly zinc (Zn2+) and calcium (Ca2+).[1] Its lipophilic nature allows it to act selectively within or near cell membranes.[2] In the context of acute ischemic stroke, this compound is designed to modulate the excitotoxic cascade triggered by excessive intracellular accumulation of these ions, which is a key contributor to neuronal cell death.[1][2]
Q2: What were the key findings from the clinical development of this compound for acute stroke?
The clinical development of this compound for acute ischemic stroke yielded mixed results, ultimately leading to the discontinuation of its development for this indication. While a Phase II clinical trial showed some promising secondary outcomes, the pivotal Phase III trial (MACSI) was terminated early for futility.
-
Phase II Trial: In a multicenter, double-blind, placebo-controlled, randomized trial, this compound did not meet its primary endpoint of a significant change in the National Institutes of Health Stroke Scale (NIHSS) score from baseline to 90 days. However, it did show a significantly improved 90-day recovery rate based on the modified Rankin Scale (mRS) score as a secondary endpoint.[2] A post-hoc analysis suggested a potential benefit in patients with moderate stroke severity (NIHSS 10-16).
-
Phase III (MACSI) Trial: The Membrane-Activated Chelator Stroke Intervention (MACSI) trial was a large, randomized, double-blind, placebo-controlled, multinational study designed to confirm the promising findings from the Phase II trial. The trial was stopped early based on a planned interim analysis that determined futility. The results showed no evidence of clinical benefit for this compound compared to placebo in patients with acute ischemic stroke. In fact, fewer patients in the this compound group achieved a favorable outcome (mRS ≤ 1) compared to the placebo group.
Q3: What are the primary limitations of this compound in treating acute stroke?
The primary limitation of this compound is its lack of demonstrated efficacy in a large-scale Phase III clinical trial . Despite a plausible mechanism of action and encouraging early-phase data, the MACSI trial failed to show any clinical benefit in improving outcomes for acute ischemic stroke patients. This translational failure from promising preclinical and Phase II results is a significant limitation for its use as a therapeutic agent for stroke.
Another potential issue is the risk of adverse events , with reversible phlebitis (inflammation of a vein) being the most frequently reported adverse event in a Phase I study.
Troubleshooting Guide
Issue: Inconsistent or lack of neuroprotective effect in preclinical models.
-
Possible Cause 1: Inappropriate animal model of stroke.
-
Recommendation: The choice of animal model is critical. The most common model for preclinical stroke research is the middle cerebral artery occlusion (MCAO) model in rodents, which can be either transient or permanent. Ensure the model used recapitulates the specific aspects of ischemic injury you intend to study. Consider the differences in cerebrovascular anatomy and physiology between species.
-
-
Possible Cause 2: Suboptimal dosing or administration route.
-
Recommendation: Review the preclinical and clinical literature for effective dosing regimens. In clinical trials, this compound was administered intravenously at a dose of 1.0 mg/kg/day for four consecutive days. Preclinical studies may use different doses and should be carefully optimized.
-
-
Possible Cause 3: Timing of administration.
-
Recommendation: The therapeutic window for neuroprotective agents in stroke is typically narrow. In the MACSI trial, this compound was administered within nine hours of symptom onset. In your preclinical experiments, ensure a consistent and clinically relevant time-to-treatment.
-
Issue: Observation of phlebitis or injection site reactions during intravenous administration.
-
Possible Cause 1: Formulation or concentration of this compound.
-
Recommendation: While specific formulation details for the clinical trials are not extensively published, the drug was prepared as an infusion solution. Ensure your formulation is optimized for intravenous administration, considering pH, osmolarity, and potential for precipitation. In a Phase I study, this compound was diluted in normal sterile saline for injection to a concentration of 0.2 mg/ml.
-
-
Possible Cause 2: Infusion rate and technique.
-
Recommendation: A slow and controlled infusion rate can minimize irritation to the vein. In clinical trials, this compound was infused over two hours. Ensure proper catheter placement and securement to avoid mechanical irritation.
-
-
Management of Phlebitis:
-
If phlebitis occurs, stop the infusion immediately.
-
Apply warm, moist compresses to the affected area to reduce inflammation and discomfort.
-
Elevate the limb to reduce swelling.
-
Consider using a different vein for subsequent administrations.
-
Data Presentation
Table 1: Overview of this compound Clinical Trials in Acute Ischemic Stroke
| Trial Phase | Number of Patients | Patient Population | Dosage | Primary Endpoint | Key Outcome |
| Phase II | 150 | Ischemic stroke with cortical involvement, NIHSS 7-20 | 1 mg/kg/day IV for 4 days | Change in NIHSS score at 90 days | No significant difference in primary endpoint. Significant improvement in mRS score (secondary endpoint) for this compound group (p=0.05). |
| Phase III (MACSI) | 446 (terminated early) | Ischemic stroke, NIHSS 10-16, not treated with tPA | 1 mg/kg/day IV for 4 days | Distribution of mRS scores at 90 days | No significant difference between this compound and placebo. Trial stopped for futility. |
Table 2: Key Efficacy Outcomes of the Phase III (MACSI) Trial
| Outcome Measure | This compound Group (n=218) | Placebo Group (n=219) | p-value |
| Recovery to mRS ≤ 1 at Day 90 | 20.6% | 28.8% | 0.05 |
| Recovery to NIHSS ≤ 1 at Day 90 | 19.3% | 25.6% | 0.10 |
| Mortality at Day 90 | 16.5% | 15.1% | 0.68 |
Data adapted from Lees KR, et al. Stroke. 2013.
Experimental Protocols
Protocol 1: Intravenous Administration of this compound (Based on Clinical Trial Protocol)
-
Formulation: this compound is typically supplied as a sterile powder for reconstitution. For the Phase I trial, it was diluted in normal sterile saline to a final concentration of 0.2 mg/ml.
-
Dosage: The dosage used in the Phase III MACSI trial was 1.0 mg/kg of body weight.
-
Administration:
-
Administer the calculated dose intravenously.
-
The infusion should be delivered over a period of 2 hours.
-
In the clinical trial, this was repeated daily for four consecutive days.
-
-
Monitoring:
-
Closely monitor the injection site for signs of phlebitis (redness, swelling, pain, palpable cord).
-
Monitor vital signs and for any other adverse reactions.
-
Mandatory Visualization
Below are diagrams illustrating key concepts related to this compound.
Caption: Proposed mechanism of action of this compound in ischemic stroke.
Caption: Clinical development pathway and limitations of this compound for acute stroke.
References
MACSI Trial for DP-b99: A Technical Troubleshooting Guide on its Discontinuation
REHOVOT, Israel & HONOLULU, HI – The Phase III clinical trial known as MACSI (Membrane-Activated Chelator Stroke Intervention), evaluating the efficacy of DP-b99 in patients with acute ischemic stroke, was terminated prematurely. The decision, based on a planned interim analysis, revealed no evidence of clinical benefit for the investigational drug compared to placebo. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the MACSI trial, the reasons for its failure, and a detailed examination of the underlying science and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the failure of the MACSI trial?
The MACSI trial was stopped due to futility. A planned interim analysis of 446 patients demonstrated that this compound was not effective in improving outcomes for patients with acute ischemic stroke. The primary efficacy endpoint, the distribution of the modified Rankin Scale (mRS) scores at 90 days, showed no statistically significant difference between the this compound and placebo groups.[1][2]
Q2: Were there any safety concerns with this compound?
No significant safety concerns were raised in the MACSI trial. The mortality rates and the incidence of serious and non-serious adverse events were similar between the this compound and placebo groups.[2]
Q3: What was the proposed mechanism of action for this compound?
This compound is a lipophilic, membrane-activated chelator of zinc and calcium ions.[3][4] In the context of an ischemic stroke, excessive intracellular zinc accumulation is believed to contribute to neuronal cell death through various pathways, including the activation of matrix metalloproteinases and excitotoxicity. This compound was designed to selectively chelate excess zinc at the cell membrane, thereby mitigating these downstream neurotoxic effects.
Q4: Why did the promising preclinical results for this compound not translate to clinical success?
This is a common challenge in the development of neuroprotective agents for stroke. Several factors may have contributed to the disconnect between preclinical and clinical findings for this compound:
-
Animal Models vs. Human Stroke: Preclinical studies often use young, healthy animals with induced strokes that may not accurately reflect the heterogeneity of stroke in humans, who are often older and have comorbidities.
-
Therapeutic Window: The time window for effective neuroprotection is likely very narrow. While preclinical studies may have administered this compound very early after the ischemic event, the 9-hour window in the MACSI trial may have been too late for a significant number of patients.
-
Complexity of Ischemic Cascade: The pathophysiology of ischemic stroke is incredibly complex, involving multiple redundant and interacting pathways. Targeting a single mechanism, such as zinc chelation, may be insufficient to produce a clinically meaningful benefit.
Troubleshooting Guide: Understanding the MACSI Trial Failure
This section provides a deeper dive into the experimental design and results of the MACSI trial to help researchers troubleshoot potential pitfalls in their own neuroprotective drug development programs.
Experimental Protocols
MACSI Trial Design (NCT00893867)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter, multinational, parallel-group Phase III trial.
-
Patient Population: Patients aged 18-85 years with acute ischemic stroke who were not eligible for treatment with recombinant tissue plasminogen activator (rt-PA). Key inclusion criteria included a National Institutes of Health Stroke Scale (NIHSS) score of 10-16 and clinical signs of cortical involvement (e.g., language dysfunction, visual field defect, or neglect).
-
Intervention: Intravenous infusion of this compound (1.0 mg/kg/day) or a matching placebo for four consecutive days.
-
Treatment Window: Treatment was initiated within 9 hours of stroke symptom onset.
-
Primary Efficacy Endpoint: The distribution of scores on the modified Rankin Scale (mRS) at 90 days, analyzed as an ordinal outcome.
-
Secondary Efficacy Endpoints: Included the proportion of patients with an mRS score of 0-1, the proportion of patients with an NIHSS score of 0-1, and the number of days spent at home within 90 days.
Quantitative Data Summary
The following table summarizes the key efficacy outcomes from the interim analysis of the MACSI trial that led to its termination.
| Outcome Measure | This compound (n=218) | Placebo (n=219) | Odds Ratio (OR) | p-value |
| Primary Endpoint | ||||
| Ordinal mRS at Day 90 | No significant difference | No significant difference | - | 0.105 (unadjusted) |
| 0.21 (adjusted) | ||||
| Secondary Endpoints | ||||
| mRS Score 0-1 at Day 90 | 20.6% | 28.8% | 0.64 | - |
| NIHSS Score 0-1 at Day 90 | 19.3% | 25.6% | 0.69 | - |
| Mortality at Day 90 | 16.5% | 15.1% | 0.90 | - |
| Median Days at Home | 36.0 | 36.5 | 1.28 | - |
Data sourced from Lees KR, et al. Stroke. 2013;44:1297-1302 and presentations at the International Stroke Conference 2013.
Visualizing the Science
Proposed Signaling Pathway of Zinc Excitotoxicity in Ischemic Stroke
The following diagram illustrates the hypothesized role of zinc in the ischemic cascade and the intended point of intervention for this compound.
References
addressing DP-b99 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common solubility and stability challenges encountered with the investigational compound DP-b99.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound, and why is it challenging to work with?
A1: this compound is a highly lipophilic molecule, categorized as a Biopharmaceutics Classification System (BCS) Class II compound. This means it has high permeability but low aqueous solubility. Its solubility in water at room temperature is typically less than 0.1 µg/mL, which can lead to difficulties in preparing stock solutions, performing in vitro assays, and achieving desired therapeutic concentrations in vivo.
Q2: I'm observing precipitation of this compound in my cell culture medium. What could be the cause?
A2: Precipitation in cell culture media is a common issue with poorly soluble compounds like this compound. This can be triggered by several factors:
-
High Final Concentration: The final concentration of this compound in the medium may exceed its solubility limit.
-
Solvent Shock: The organic solvent used to dissolve this compound (e.g., DMSO) can cause the compound to crash out when diluted into the aqueous medium.
-
Interaction with Media Components: Components in the media, such as proteins and salts, can interact with this compound and reduce its solubility.
Q3: How can I improve the solubility of this compound for my experiments?
A3: Several strategies can be employed to enhance the solubility of this compound:
-
Co-solvents: Using a mixture of solvents can improve solubility. For instance, a combination of DMSO and a non-ionic surfactant like Tween 80 can be effective.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the solution to ionize the compound can significantly increase its solubility.
-
Use of Excipients: Incorporating solubilizing agents such as cyclodextrins can encapsulate the hydrophobic this compound molecule, enhancing its aqueous solubility.
-
Formulation Approaches: For in vivo studies, consider amorphous solid dispersions or lipid-based formulations.
Q4: What are the known stability issues with this compound?
A4: this compound is susceptible to degradation under certain conditions:
-
Hydrolysis: The ester functional group in this compound can undergo hydrolysis, particularly at pH values outside the range of 4-6.
-
Oxidation: The molecule is prone to oxidation, and exposure to air and light should be minimized.
-
Photostability: this compound can degrade upon exposure to UV light. It is recommended to work with the compound in amber vials or under low-light conditions.
Troubleshooting Guides
Issue 1: Inconsistent results in in-vitro assays.
This is often linked to poor solubility and precipitation of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent in-vitro results with this compound.
Issue 2: Low bioavailability in animal studies.
Poor oral bioavailability is a common consequence of the low solubility and potential instability of this compound.
Potential Signaling Pathway Inhibition by this compound
Caption: Proposed mechanism of action for this compound via PI3K pathway inhibition.
Data and Protocols
Solubility Profile of this compound
| Solvent/Media | Solubility (µg/mL) at 25°C |
| Deionized Water | < 0.1 |
| Phosphate-Buffered Saline (pH 7.4) | < 0.1 |
| Dimethyl Sulfoxide (DMSO) | > 10,000 |
| Ethanol | 500 |
| 5% DMSO in PBS | 1.5 |
| 10% Solutol HS 15 in Water | 150 |
Stability of this compound in Solution
| Condition | % Remaining after 24 hours |
| Aqueous Buffer (pH 3.0) | 95% |
| Aqueous Buffer (pH 7.4) | 70% |
| Aqueous Buffer (pH 9.0) | 45% |
| Exposed to Ambient Light (in PBS) | 60% |
| Protected from Light (in PBS) | 92% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, precision balance.
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution for 2-3 minutes until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution.
-
Visually inspect the solution for any undissolved particulates.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Kinetic Solubility Assay
-
Objective: To determine the solubility of this compound in an aqueous buffer when added from a DMSO stock.
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add 1 µL of the stock solution to 99 µL of the test buffer (e.g., PBS pH 7.4) in a 96-well plate.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the turbidity of the solution using a nephelometer or a plate reader at 620 nm.
-
To quantify the dissolved compound, centrifuge the plate to pellet any precipitate and analyze the supernatant by HPLC-UV.
-
The concentration in the supernatant corresponds to the kinetic solubility.
-
Experimental Workflow for Formulation Development
Caption: Workflow for the formulation development of this compound.
Technical Support Center: Troubleshooting DP-b99 In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with DP-b99.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Compound Solubility & Handling
Question: My this compound solution appears cloudy or has visible precipitate after dilution in cell culture medium. What should I do?
Answer: Precipitation of a hydrophobic compound like this compound in aqueous media is a common issue.[1] This "crashing out" occurs when the compound's solubility limit is exceeded upon dilution from a high-concentration stock (e.g., in DMSO).[1] Here are the potential causes and solutions:
| Potential Cause | Description | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is above its aqueous solubility. | Decrease the final working concentration. It's crucial to first determine the maximum soluble concentration of this compound in your specific cell culture medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of media can cause a rapid solvent exchange, leading to precipitation.[1] | Perform serial dilutions. First, create an intermediate dilution of the this compound stock in pre-warmed (37°C) culture media.[1] Then, add this intermediate dilution to the final volume of media. Always add the compound solution to the media, not the other way around, and mix gently. |
| Low Media Temperature | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final this compound solutions.[1] |
| High DMSO Concentration | While DMSO is an excellent solvent for initial stock preparation, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally at or below 0.1%. This may necessitate preparing a more dilute initial stock solution. |
| Interaction with Media Components | This compound may interact with proteins (like those in fetal bovine serum), salts, or other components in the media over time, leading to precipitation. | Reduce the serum concentration in your media during the experiment if possible, or switch to a serum-free formulation for the treatment period. Also, ensure your media is properly buffered for the CO2 environment of the incubator, as pH shifts can affect compound solubility. |
Cell Viability Assays (e.g., MTT, XTT)
Question: I am not observing a dose-dependent effect of this compound on cell viability in my MTT assay, or the results are inconsistent.
Answer: Inconsistent or unexpected results in tetrazolium-based assays like MTT can arise from several factors, ranging from experimental setup to interactions between the compound and the assay reagents.
| Potential Cause | Description | Recommended Solution |
| Suboptimal Cell Seeding Density | Too few cells will result in a low signal-to-noise ratio, while too many cells can lead to nutrient depletion and cell death, masking the effects of the compound. | Optimize the cell seeding density for your specific cell line and plate format. Create a cell titration curve to determine the linear range of the assay. |
| Compound Interference with Assay | This compound, as a chelator, might interact with the tetrazolium salt or the formazan (B1609692) product. Some compounds can also directly reduce MTT, leading to a false-positive signal for viability. | Run a cell-free control where this compound is added to the media and MTT reagent to check for direct reduction. If interference is suspected, consider using an alternative viability assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release assay). |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) | The purple formazan crystals produced in the MTT assay are insoluble and must be fully dissolved for accurate absorbance readings. | Ensure complete solubilization by adding the solubilizing agent (e.g., DMSO or a specialized detergent) and allowing sufficient time for the crystals to dissolve, which may require gentle mixing or incubation in the dark. |
| Incorrect Incubation Times | The incubation time with the compound and with the MTT reagent can significantly impact the results. | Optimize the incubation time for both this compound treatment and MTT exposure. For some cell types, a longer incubation with MTT may be necessary to see a clear signal. |
| Contamination | Bacterial or yeast contamination can metabolize the MTT reagent, leading to high background readings and inaccurate results. | Regularly check your cell cultures for contamination. If contamination is suspected, discard the culture and start a new one from a fresh, uncontaminated stock. |
Western Blotting
Question: I am trying to assess the effect of this compound on a specific signaling pathway via Western blotting, but I am getting weak or no signal for my protein of interest.
Answer: Weak or absent bands on a Western blot can be frustrating. The issue can often be traced back to sample preparation, antibody dilutions, or the transfer process.
| Potential Cause | Description | Recommended Solution |
| Low Protein Concentration in Lysate | Insufficient protein was loaded onto the gel. | Determine the protein concentration of your lysates using a reliable method (e.g., BCA assay) and ensure you are loading an adequate amount (typically 20-40 µg of total protein per lane). |
| Inefficient Protein Extraction | The protein of interest was not efficiently extracted from the cells. | Use a lysis buffer appropriate for your protein's subcellular localization (e.g., RIPA buffer for whole-cell lysates). Ensure the lysis buffer contains protease and phosphatase inhibitors to prevent protein degradation. Sonication can also help to shear DNA and improve protein extraction. |
| Suboptimal Antibody Dilution | The primary or secondary antibody concentration is too low. | Optimize the antibody dilutions. Start with the manufacturer's recommended dilution and perform a titration to find the optimal concentration for your experimental conditions. |
| Poor Protein Transfer | The proteins did not transfer efficiently from the gel to the membrane. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage/current according to the molecular weight of your protein and the transfer system being used. |
| Inactive Antibody | The primary or secondary antibody may have lost activity due to improper storage or repeated freeze-thaw cycles. | Use fresh or properly stored antibodies. Aliquot antibodies upon receipt to avoid multiple freeze-thaw cycles. |
Question: I am observing multiple non-specific bands on my Western blot, making it difficult to interpret the results.
Answer: Non-specific bands can be caused by several factors, including antibody cross-reactivity and issues with the blocking or washing steps.
| Potential Cause | Description | Recommended Solution |
| High Antibody Concentration | The concentration of the primary or secondary antibody is too high, leading to non-specific binding. | Reduce the antibody concentration. Perform a titration to find the optimal dilution that provides a strong signal for the target protein with minimal background. |
| Insufficient Blocking | The blocking step was not effective in preventing non-specific antibody binding to the membrane. | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). You can also try a different blocking agent (e.g., 5% non-fat milk or 5% BSA in TBST). Some antibodies perform better with a specific blocking agent. |
| Inadequate Washing | The washing steps were not sufficient to remove unbound antibodies. | Increase the number and/or duration of the wash steps. Use a buffer containing a detergent like Tween-20 (e.g., TBST). |
| Protein Degradation | The protein of interest has been degraded, resulting in smaller, non-specific bands. | Ensure that protease inhibitors are included in the lysis buffer and that samples are kept on ice or at 4°C during preparation. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general procedure for assessing the effect of this compound on the viability of neuronal cells.
Materials:
-
Neuronal cells (e.g., SH-SY5Y, primary cortical neurons)
-
96-well flat-bottom sterile plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well.
-
Absorbance Reading: Incubate the plate in the dark for at least 2 hours at room temperature with gentle shaking to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol outlines the key steps for analyzing changes in protein expression or phosphorylation in response to this compound treatment.
Materials:
-
6-well plates or 10 cm dishes for cell culture
-
This compound
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to your target proteins)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) detection reagents
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment and Lysis:
-
Seed and grow cells to the desired confluency in 6-well plates or 10 cm dishes.
-
Treat the cells with this compound at the desired concentrations and for the specified time.
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well/dish and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to your protein samples to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagents according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Visualizations
Signaling Pathways
Given that this compound is a neuroprotective agent and a chelator of ions like zinc, it may influence signaling pathways involved in cell survival and apoptosis. Two such critical pathways are the PI3K/Akt and MAPK/ERK pathways.
Caption: PI3K/Akt signaling pathway promoting cell survival.
Caption: MAPK/ERK signaling pathway regulating cellular responses.
Experimental Workflows
Caption: Workflow for determining compound solubility.
Caption: Troubleshooting logic for Western blotting.
References
factors affecting DP-b99 efficacy in animal models
DP-b99 Technical Support Center
Disclaimer: Detailed, publicly available scientific literature on this compound is limited. This guide is based on available information and general principles of preclinical drug development. The protocols and data presented are illustrative and should be adapted based on internal experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is described as a lipophilic, cell-permeable derivative of BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid).[1][2][3] Its primary mechanism is believed to be the selective modulation of metal ions like calcium, zinc, copper, and iron, particularly within hydrophobic environments such as cell membranes.[1][2] This activity is thought to be neuroprotective by addressing the ion disturbances that contribute to cell damage in conditions like stroke.
Q2: In what animal models has this compound shown promise?
A2: this compound has shown promising results in various animal models of ischemic stroke. In a rodent model of focal ischemia, it was found to reduce the extent of cerebral infarction. It has also been shown to increase survival rates in Mongolian gerbils and Sprague-Dawley rats following induced cerebral ischemia.
Q3: What is the primary route of administration for this compound in animal studies?
A3: In both preclinical animal models and human clinical trials, this compound has been administered intravenously (IV).
Troubleshooting Guide
Q4: We are observing high variability in efficacy outcomes between animals in the same treatment group. What could be the cause?
A4: High variability is a common challenge in animal studies. Several factors could be contributing:
-
Model Induction Inconsistency: The severity of acute pancreatitis induced can vary significantly depending on the model used (e.g., caerulein (B1668201), L-arginine, duct ligation). Ensure the induction protocol is followed precisely for each animal. Minor variations in infusion rates, concentrations, or surgical procedures can lead to different disease severities, impacting the therapeutic window for this compound.
-
Timing of Administration: The therapeutic window for neuroprotective agents is often narrow. The timing of this compound administration post-insult is critical. Ensure that the time from induction to treatment is consistent across all animals.
-
Underlying Health Status: The age, weight, and microbiome of the animals can influence their response to both the induced injury and the therapeutic agent. Using animals from a consistent, reputable supplier and allowing for a proper acclimatization period can help minimize this variability.
Q5: We are not observing the expected reduction in pancreatic necrosis with this compound treatment. What should we check?
A5: If this compound is not producing the expected therapeutic effect, consider the following:
-
Dosage: Ensure the correct dose is being administered. Dose-response studies are crucial to determine the optimal therapeutic dose in your specific model. A dose that is too low may be ineffective, while a dose that is too high could potentially have off-target effects.
-
Pharmacokinetics: The half-life of this compound in young, healthy human volunteers is approximately 2-4 hours. While animal pharmacokinetics may differ, it's possible the dosing frequency is insufficient to maintain a therapeutic concentration. Consider conducting a pilot pharmacokinetic study in your animal model to determine key parameters like Cmax, T1/2, and AUC.
-
Severity of Pancreatitis Model: The chosen animal model may be too severe for the therapeutic intervention to show a significant effect. Some models induce close to 100% mortality or necrosis, leaving little room for a therapeutic agent to demonstrate efficacy. Consider a milder model or adjusting the induction parameters to achieve a less severe injury.
Experimental Protocols & Data
Protocol: Efficacy of this compound in a Caerulein-Induced Acute Pancreatitis Mouse Model
This protocol is a generalized example and should be optimized for your specific laboratory conditions and animal care guidelines.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House animals for at least one week prior to the experiment with free access to food and water.
-
Grouping: Randomly assign mice to experimental groups (e.g., Sham, Vehicle Control, this compound treatment groups). A typical group size is 8-10 animals.
-
Induction of Pancreatitis:
-
Induce acute pancreatitis by administering hourly intraperitoneal (IP) injections of caerulein (e.g., 50 µg/kg) for a total of 7-10 hours.
-
The sham group receives saline injections on the same schedule.
-
-
This compound Administration:
-
One hour after the first caerulein injection, administer this compound or vehicle control via intravenous (IV) injection (e.g., tail vein).
-
Doses should be determined from dose-range finding studies.
-
-
Monitoring: Monitor animals for signs of distress. Body weight should be recorded daily.
-
Endpoint and Sample Collection:
-
At 24 hours after the first caerulein injection, euthanize the animals.
-
Collect blood via cardiac puncture for serum amylase and lipase (B570770) analysis.
-
Harvest the pancreas for histological analysis and myeloperoxidase (MPO) assay to quantify neutrophil infiltration.
-
Harvest lung tissue for edema measurement (wet-to-dry weight ratio).
-
-
Analysis:
-
Histology: Score pancreatic edema, inflammation, and acinar cell necrosis on H&E stained slides.
-
Biochemical Assays: Measure serum amylase and lipase levels.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare between groups.
-
Data Presentation
Table 1: Illustrative Dose-Response of this compound on Biochemical Markers in a Mouse Model of Acute Pancreatitis
| Treatment Group | Dose (mg/kg, IV) | Serum Amylase (U/L) (Mean ± SEM) | Serum Lipase (U/L) (Mean ± SEM) |
| Sham | N/A | 250 ± 30 | 150 ± 20 |
| Vehicle Control | N/A | 4500 ± 400 | 3500 ± 350 |
| This compound | 0.5 | 3200 ± 310 | 2600 ± 280 |
| This compound | 1.0 | 2100 ± 250 | 1800 ± 210 |
| This compound | 2.0 | 1950 ± 230 | 1650 ± 190 |
| *p < 0.05 compared to Vehicle Control |
Table 2: Example Pharmacokinetic Parameters of this compound in Different Species
| Species | Dose (mg/kg, IV) | Cmax (ng/mL) | T1/2 (hours) | AUC (ng·h/mL) |
| Mouse | 1.0 | Data not available | Data not available | Data not available |
| Rat | 1.0 | Data not available | Data not available | Data not available |
| Dog | 1.0 | Data not available | Data not available | Data not available |
| Human (Young) | 1.0 | ~1500 | 3.5 - 4.4 | ~4000 |
| Human (Elderly) | 1.0 | ~2400 | ~2.1 | ~6400 |
| Note: This table includes placeholder and human data to illustrate how PK data would be presented. Animal-specific PK studies are recommended. |
Visualizations
Signaling Pathway
References
Validation & Comparative
A Comparative Guide to DP-b99 and Other Zinc Chelators for Researchers
In the landscape of neuroprotective research, the modulation of intracellular zinc (Zn²⁺) levels has emerged as a critical therapeutic target. Excess intracellular zinc is implicated in neuronal injury following ischemic events. This guide provides a comparative analysis of DP-b99, a lipophilic zinc chelator, against other widely used zinc chelators: N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN), Calcium EDTA (Ca-EDTA), and Clioquinol. This document is intended for researchers, scientists, and drug development professionals, offering a succinct overview of their properties, supported by experimental data and detailed protocols.
Executive Summary
This compound is a lipophilic, membrane-activated chelator with a moderate affinity for zinc and calcium ions, a characteristic that is significantly enhanced within a lipid environment.[1] While it showed promise in preclinical and phase II clinical trials for acute ischemic stroke, it ultimately did not demonstrate efficacy in a phase III trial. In contrast, TPEN is a potent intracellular zinc chelator with a very high binding affinity, while Ca-EDTA acts as a weaker, primarily extracellular chelator. Clioquinol is a metal ionophore with a moderate affinity for zinc and is known to cross the blood-brain barrier. The choice of chelator is critical and depends on the specific experimental question, balancing the need for potent zinc chelation with potential off-target effects and cytotoxicity.
Comparative Data of Zinc Chelators
The following table summarizes the key quantitative parameters of this compound and other selected zinc chelators.
| Feature | This compound | TPEN | Ca-EDTA | Clioquinol |
| Zinc Binding Affinity (Kd) | Moderate (Qualitative)[1] | ~0.7 fM | ~2 nM | Moderate (Conditional Stability Constant for Zn(CQ)₂: 7.0x10⁸ M⁻²) |
| Cell Permeability | Lipophilic, cell-permeable | Readily cell-permeable | Primarily extracellular | Cell-permeable |
| Primary Site of Action | Cell membranes[1] | Intracellular | Extracellular | Intracellular/Extracellular |
| Selectivity | Chelates Zn²⁺ and Ca²⁺ | High affinity for various transition metals | Chelates various divalent cations | Binds Zn²⁺, Cu²⁺, and other metals |
| Reported Efficacy | Neuroprotective in preclinical models, but failed Phase III stroke trial | Potent neuroprotection in preclinical models, but also cytotoxic | Neuroprotective in some preclinical models | Neuroprotective effects in models of neurodegenerative diseases |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of these zinc chelators are provided below.
Measurement of Intracellular Zinc Chelation using Fluorescent Probes
Objective: To assess the ability of a chelator to reduce intracellular free zinc concentrations.
Methodology:
-
Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) on glass-bottom dishes.
-
Zinc Loading: Induce an increase in intracellular zinc by exposing the cells to a zinc ionophore (e.g., 10 µM pyrithione) and a source of extracellular zinc (e.g., 50 µM ZnCl₂).
-
Fluorescent Probe Loading: Load the cells with a zinc-sensitive fluorescent probe, such as 5 µM ZnAF-2DA or FluoZin-3 AM, for 30 minutes at 37°C.
-
Baseline Fluorescence Measurement: Acquire baseline fluorescence images using a fluorescence microscope with appropriate excitation/emission wavelengths (e.g., 495/515 nm for FluoZin-3).
-
Chelator Application: Add the zinc chelator (e.g., this compound, TPEN) at various concentrations to the cells.
-
Time-Lapse Imaging: Continuously monitor the fluorescence intensity over time to observe the decrease in intracellular zinc levels as the chelator binds to the free zinc.
-
Data Analysis: Quantify the change in fluorescence intensity over time relative to the baseline. A significant decrease in fluorescence indicates effective intracellular zinc chelation.
Assessment of Neuroprotection using Cytotoxicity Assays
Objective: To determine the ability of a chelator to protect neurons from zinc-induced cell death.
Methodology:
-
Cell Culture: Seed primary cortical neurons or a neuronal cell line in 96-well plates.
-
Induction of Zinc Toxicity: Expose the cells to a toxic concentration of zinc (e.g., 300 µM ZnCl₂) for a predetermined duration (e.g., 24 hours).
-
Chelator Treatment: Co-treat the cells with the zinc chelator of interest (e.g., this compound, TPEN) at a range of concentrations. Include a vehicle control group (no chelator) and a control group with the chelator alone to assess its intrinsic toxicity.
-
MTT Assay:
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. An increase in cell viability in the presence of the chelator indicates a neuroprotective effect.
Visualizing Key Pathways and Processes
The following diagrams illustrate the proposed mechanism of zinc-induced neuronal apoptosis and a general workflow for screening neuroprotective compounds.
Caption: Proposed signaling pathway of zinc-induced neuronal apoptosis.
Caption: Experimental workflow for screening neuroprotective zinc chelators.
References
A Comparative Analysis of DP-B99 and BAPTA-AM: Ion Chelators in Cellular Research
For researchers, scientists, and drug development professionals navigating the complex landscape of intracellular ion regulation, the choice of chelating agents is critical. This guide provides a comparative analysis of two notable BAPTA derivatives: the widely used research tool, BAPTA-AM, and the investigational drug candidate, DP-B99. While both originate from the same parent molecule, their design, intended applications, and performance characteristics exhibit key distinctions.
At a Glance: Key Differences
| Feature | This compound | BAPTA-AM |
| Primary Application | Investigational neuroprotective agent for stroke (development discontinued) | In vitro intracellular calcium buffer and chelator |
| Ion Selectivity | Chelates Zn²⁺ and Ca²⁺ | High affinity for Ca²⁺, even higher affinity for Zn²⁺ |
| Binding Affinity | Described as "moderate," enhanced in a lipid environment (quantitative Kd values not readily available) | High affinity for Ca²⁺ (Kd ≈ 110-160 nM)[1][2][3]; Very high affinity for Zn²⁺ (Kd ≈ 7.9 nM)[3] |
| Chemical Moiety | Lipophilic derivative with N,N'-di(octyloxyethyl ester) modifications | Acetoxymethyl (AM) ester for cell permeability |
| Off-Target Effects | Not extensively reported in publicly available literature | Known inhibitor of hERG, hKv1.3, and hKv1.5 potassium channels[4] |
Mechanism of Action and Chemical Structure
BAPTA-AM (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, acetoxymethyl ester) is a cell-permeant chelator that has become a cornerstone of in vitro calcium signaling research. Its acetoxymethyl esters render the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant, active form of BAPTA. This active form possesses a high affinity for calcium ions, effectively buffering or reducing intracellular free calcium concentrations.
This compound is a more complex, lipophilic derivative of BAPTA, specifically 1,2-bis(2'-aminophenoxy)ethane-N,N,N'N'-tetraacetic acid, N,N'-di(octyloxyethyl ester), N,N'-disodium salt. It was rationally designed as a neuroprotective agent, with its lipophilicity intended to target cellular membranes. Unlike BAPTA-AM, which is primarily recognized for its calcium chelation, this compound was developed to modulate the homeostasis of multiple ions, including calcium, zinc, copper, and iron, particularly within the hydrophobic environment of the cell membrane. Its affinity for zinc and calcium is described as moderate and is reportedly enhanced within a lipid milieu.
Comparative Performance
Ion Chelation and Affinity
BAPTA is well-characterized for its high-affinity calcium binding, with a dissociation constant (Kd) in the range of 110-160 nM. Interestingly, it exhibits an even greater affinity for zinc, with a Kd of approximately 7.9 nM. This high affinity allows it to effectively clamp intracellular calcium at low levels.
This compound is described as a moderate-affinity chelator of both zinc and calcium. The term "moderate" suggests a lower affinity than BAPTA, which may have been a deliberate design choice to modulate rather than ablate ion signaling. The enhanced affinity in a lipid environment points to its intended mechanism of action at the cell membrane.
Off-Target Effects
A significant consideration in the use of any chemical probe is its potential for off-target effects. BAPTA-AM has been shown to directly inhibit several voltage-gated potassium channels, including hERG, hKv1.3, and hKv1.5, with IC₅₀ values in the low micromolar range (1.23-1.45 µM). This is a critical consideration for studies in excitable cells or where these channels play a key physiological role. BAPTA has also been reported to have calcium-independent effects on other cellular components.
Information regarding the off-target effects of this compound is scarce in the public domain. Its development was halted due to a lack of efficacy in Phase III clinical trials for ischemic stroke, and comprehensive off-target screening may not have been published.
Experimental Protocols
The following provides a general protocol for the use of intracellular ion chelators like BAPTA-AM. A similar approach would be applicable for the in vitro study of this compound, with adjustments for its specific properties.
Measurement of Intracellular Calcium Chelation
This protocol outlines a common method using a fluorescent calcium indicator to assess the efficacy of an intracellular chelator.
Materials:
-
Cells of interest cultured on a suitable plate for fluorescence microscopy or spectroscopy.
-
BAPTA-AM or this compound stock solution (typically 1-10 mM in anhydrous DMSO).
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127 (20% w/v in DMSO).
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) with and without calcium.
-
Ionophore (e.g., ionomycin) as a positive control.
-
EGTA as a negative control.
Procedure:
-
Loading with Chelator:
-
Prepare a loading solution containing BAPTA-AM or this compound at the desired final concentration (typically 1-50 µM for BAPTA-AM) in a balanced salt solution.
-
To aid in solubilization, pre-mix the chelator stock solution with an equal volume of 20% Pluronic F-127 before diluting into the final loading solution.
-
Remove the culture medium from the cells and replace it with the chelator loading solution.
-
Incubate the cells for a sufficient time to allow for de-esterification (e.g., 30-60 minutes at 37°C), protected from light.
-
-
Loading with Calcium Indicator:
-
After incubation with the chelator, wash the cells with a balanced salt solution.
-
Prepare a loading solution for the fluorescent calcium indicator (e.g., 1-5 µM Fura-2 AM) in a balanced salt solution, again using Pluronic F-127 if necessary.
-
Incubate the cells with the indicator loading solution according to the manufacturer's protocol (typically 30-60 minutes at 37°C), protected from light.
-
-
Measurement:
-
Wash the cells to remove any extracellular dye and chelator.
-
Replace with a fresh balanced salt solution (with or without calcium, depending on the experimental design).
-
Measure the baseline fluorescence of the calcium indicator using a fluorescence microscope, plate reader, or flow cytometer.
-
Stimulate the cells with an agonist known to increase intracellular calcium.
-
Record the change in fluorescence over time. The presence of the intracellular chelator is expected to blunt or eliminate the fluorescence response to the stimulus.
-
At the end of the experiment, a calcium calibration can be performed by adding an ionophore (e.g., ionomycin) to determine the maximum fluorescence, followed by a calcium-free solution with EGTA to determine the minimum fluorescence.
-
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To better understand the context in which these chelators operate, the following diagrams, generated using the DOT language, illustrate a simplified calcium signaling pathway and a typical experimental workflow.
Caption: Simplified overview of a calcium signaling pathway.
Caption: Workflow for measuring intracellular ion chelation.
Conclusion
This compound and BAPTA-AM, while sharing a common chemical backbone, represent two distinct approaches to modulating intracellular ion concentrations. BAPTA-AM remains an indispensable tool for fundamental research, allowing for the robust chelation of intracellular calcium to dissect its role in various signaling pathways. Its well-defined properties and known off-target effects allow for careful experimental design and interpretation.
This compound, on the other hand, exemplifies a targeted therapeutic strategy that, despite a sound scientific rationale, did not translate to clinical success for stroke. Its characterization as a moderate-affinity, multi-ion chelator with a preference for the lipid environment of the cell membrane highlights a more nuanced approach to ion modulation compared to the brute-force buffering of BAPTA-AM.
For researchers, the choice between these or similar molecules will depend on the specific experimental question. For complete and rapid buffering of intracellular calcium, BAPTA-AM remains the standard. For investigations requiring a more subtle modulation of ion homeostasis, particularly at the membrane, the principles behind the design of molecules like this compound may offer a conceptual framework for the development of future research tools and therapeutics. A thorough understanding of the binding affinities, kinetics, and potential off-target effects of any chosen chelator is paramount for the generation of reliable and interpretable data.
References
Independent Validation of DP-b99 Preclinical Data: A Comparative Guide for Researchers
Disclaimer: As of late 2025, a comprehensive body of publicly available, independent preclinical data specifically validating the efficacy of DP-b99 in animal models of acute pancreatitis is not available in peer-reviewed literature. Information regarding its preclinical performance in this indication is primarily sourced from press releases by its developer, D-Pharm Ltd. These announcements suggest that in vitro and in vivo studies have indicated this compound's potential to suppress severe detrimental processes associated with pancreatitis.[1] However, the quantitative data and detailed experimental protocols from these studies have not been published in accessible scientific journals.
This guide, therefore, provides an objective comparison based on the proposed mechanism of action of this compound and publicly available preclinical data for other therapeutic agents that target similar pathological pathways in acute pancreatitis. This approach allows for an evidence-based assessment of the scientific rationale for a molecule like this compound in this therapeutic area.
This compound: Proposed Mechanism of Action
This compound is described as a lipophilic, membrane-activated chelator of zinc (Zn2+) and calcium (Ca2+) ions.[1] Its therapeutic rationale in acute pancreatitis is based on modulating the activity of metal-dependent enzymes that are crucial in the cell death cascade and inflammatory processes. The core hypothesis is that by reducing the intracellular availability of excess zinc and calcium, this compound can mitigate key pathological events in acute pancreatitis.
The proposed signaling pathway for this compound's action in acute pancreatitis involves the following key steps:
-
Inhibition of Calcium-Dependent Protease Activation: Pathological increases in intracellular calcium in pancreatic acinar cells are a primary trigger for the premature activation of digestive enzymes, such as trypsinogen (B12293085) to trypsin. This intra-acinar activation leads to autodigestion and cell death. By chelating excess intracellular calcium, this compound is proposed to prevent this catastrophic cascade.
-
Modulation of Zinc-Dependent Enzymes: Zinc is an essential cofactor for various enzymes, including matrix metalloproteinases (MMPs). Overactivity of MMPs, particularly MMP-9, is associated with the breakdown of the extracellular matrix, increased vascular permeability, and the promotion of inflammation in acute pancreatitis. This compound's ability to chelate zinc may help to normalize the activity of these enzymes.
-
Reduction of Inflammatory Cytokine Production: The inflammatory response in acute pancreatitis is driven by the release of pro-inflammatory cytokines. The signaling pathways leading to the production of these cytokines are often dependent on intracellular calcium and zinc levels. By modulating these ions, this compound may indirectly suppress the inflammatory cascade.
References
A Comparative Guide to the Neuroprotective Effects of DP-b99 and Edaravone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two neuroprotective agents, DP-b99 and edaravone (B1671096), focusing on their mechanisms of action, preclinical efficacy, and clinical trial outcomes in the context of acute ischemic stroke.
Introduction and Overview
Ischemic stroke remains a leading cause of death and long-term disability, creating a critical need for effective neuroprotective therapies that can be administered alongside reperfusion strategies.[1] Neuroprotection aims to antagonize the complex biochemical and molecular cascades that lead to irreversible neuronal injury following an ischemic event.[1] This guide examines two distinct neuroprotective candidates: this compound, a membrane-activated metal ion chelator, and edaravone, a potent free radical scavenger.
This compound is a lipophilic, cell-permeable derivative of BAPTA designed to selectively modulate the distribution of metal ions like zinc and calcium within the hydrophobic environment of cell membranes.[2][3][4] Its mechanism targets the excitotoxicity and downstream inflammatory processes mediated by dysregulated metal ion homeostasis post-ischemia.
Edaravone is a low-molecular-weight antioxidant that readily crosses the blood-brain barrier. It functions by scavenging harmful reactive oxygen species (ROS), thereby mitigating oxidative stress, a key contributor to neuronal damage in ischemic stroke and other neurodegenerative diseases.
Mechanism of Action
The neuroprotective strategies of this compound and edaravone diverge significantly, targeting different aspects of the ischemic cascade.
This compound: Metal Ion Chelation and Anti-Excitotoxicity
Following cerebral ischemia, a massive release of zinc from presynaptic vesicles contributes directly to neuronal death and exacerbates excitotoxicity. Zinc can trigger apoptosis, promote ROS production, and activate downstream inflammatory pathways.
This compound is a lipophilic chelator with a moderate affinity for zinc and calcium ions, which is significantly enhanced in a lipid milieu like the cell membrane. This property allows it to act as a membrane-activated chelator, attenuating the pathological surges of intracellular zinc and calcium that occur during ischemia. By buffering these ions, this compound helps to prevent zinc-induced neuronal death. Furthermore, this compound has been shown to diminish the activity of zinc-dependent matrix metalloproteinase-9 (MMP-9), an enzyme implicated in synaptic plasticity alterations and neuronal loss after excitotoxic injury.
Edaravone: Free Radical Scavenging and Antioxidant Pathways
Oxidative stress is a central mechanism of injury in ischemic stroke, where an overproduction of ROS like hydroxyl radicals and peroxynitrite damages cell membranes, proteins, and DNA. Edaravone is a potent free radical scavenger that neutralizes these harmful molecules.
Its primary action is inhibiting lipid peroxidation, a destructive process where free radicals attack lipids in cell membranes, leading to loss of integrity and cell death. Beyond direct scavenging, edaravone exerts neuroprotective effects through multiple signaling pathways. It can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of endogenous antioxidant responses, leading to the upregulation of protective enzymes like superoxide (B77818) dismutase (SOD) and heme oxygenase-1 (HO-1). Edaravone also possesses anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
Preclinical Data and Experimental Protocols
Both compounds have been evaluated in various preclinical models of ischemic stroke, most commonly the middle cerebral artery occlusion (MCAO) model in rodents.
Summary of Preclinical Efficacy
| Parameter | This compound | Edaravone | Reference Model |
| Primary Mechanism | Metal Ion (Zn²⁺, Ca²⁺) Chelation | Free Radical Scavenging | N/A |
| Key Secondary Effects | MMP-9 Inhibition, Anti-inflammatory | Nrf2 Activation, Anti-inflammatory | |
| Infarct Volume Reduction | Effective in reducing infarct size in rat MCAO models. | Reduces neuronal damage and brain edema in rat MCAO models. | MCAO in Rats |
| Therapeutic Window | Effective up to 8 hours post-ischemia in preclinical models. | Wide therapeutic window suggested in preclinical studies. | MCAO in Rats |
| Behavioral Outcome | Improved neurological and behavioral scores in animal models. | Improves neurological deficits in animal models. | MCAO in Rats |
Key Experimental Protocol: MCAO Model and Infarct Volume Assessment
A standard preclinical workflow is essential for evaluating neuroprotective agents.
References
- 1. NEUROPROTECTION FOR ISCHEMIC STROKE: PAST, PRESENT AND FUTURE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The lipophilic zinc chelator this compound prevents zinc induced neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology of this compound in healthy volunteers: First administration to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology of this compound in healthy volunteers: first administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
DP-b99 Preclinical Promise vs. Clinical Reality: A Comparative Guide for Neuroprotective Drug Development
For researchers, scientists, and drug development professionals, the trajectory of DP-b99 serves as a critical case study in the challenges of translating promising preclinical neuroprotective strategies into clinically effective therapies for acute ischemic stroke. This guide provides a comparative analysis of this compound's preclinical data against its clinical trial outcomes and situates it within the broader landscape of neuroprotective agents.
This compound, a lipophilic, cell-permeable derivative of BAPTA, was developed as a neuroprotectant that acts as a membrane-activated chelator of metal ions, particularly zinc, calcium, copper, and iron.[1][2][3] The scientific rationale was based on the considerable evidence that disruptions in metal ion homeostasis are key contributors to the cascade of events leading to cell damage following a stroke.[1]
Preclinical Efficacy of this compound
In various animal models of ischemic stroke, this compound demonstrated significant neuroprotective effects. These promising early results formed the basis for its progression into clinical trials.
| Preclinical Model | Key Findings | Reference |
| Rodent focal ischemic model | Attenuated the extent of cerebral infarction, even with administration 6 hours post-insult. | [2] |
| Mongolian gerbils | Substantially increased survival by 20–30% over 7 days. | |
| Sprague-Dawley rats (permanent focal cerebral ischemia) | Increased survival by 10–30%. | |
| Various ischemic animal models | Significantly reduced neurone-specific enolase (NSE) levels at 24 and 72 hours post-ischemia. |
Mechanism of Action: The Ischemic Cascade and this compound Intervention
The proposed mechanism of this compound centers on mitigating the excitotoxicity triggered by an ischemic event. The following diagram illustrates the theoretical intervention of this compound in the ischemic cascade.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical pharmacology of this compound in healthy volunteers: First administration to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Membrane-Activated Chelator Stroke Intervention (MACSI) Trial of this compound in acute ischemic stroke: a randomized, double-blind, placebo-controlled, multinational pivotal phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of DP-b99 and Other Ion Channel Modulators in the Management of Ischemia
For Researchers, Scientists, and Drug Development Professionals
Ischemic events, characterized by a reduction in blood flow and subsequent oxygen and nutrient deprivation, trigger a complex cascade of cellular and molecular events leading to tissue damage. A critical component of this cascade is the disruption of ion homeostasis, primarily mediated by the over-activation of various ion channels. This has led to the development of numerous ion channel modulators as potential therapeutic agents. This guide provides a comparative overview of DP-b99, a novel metal ion chelator with effects on ion channel function, against other prominent ion channel modulators that have been investigated for the treatment of ischemia, with a focus on ischemic stroke.
Introduction to this compound
This compound is a lipophilic, cell-permeable derivative of BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) that acts as a chelator of zinc and calcium ions, particularly within the cell membrane.[1][2] In the context of ischemia, excessive intracellular zinc and calcium are known to be neurotoxic. By selectively modulating the concentration of these ions in the hydrophobic milieu of the cell membrane, this compound aimed to offer neuroprotection.[3]
Preclinical studies in various animal models of focal and global ischemia showed promise, with this compound demonstrating an ability to reduce the extent of cerebral infarction and improve survival rates.[1] However, the subsequent large-scale Phase III clinical trial, the Membrane-Activated Chelator Stroke Intervention (MACSI) trial, failed to demonstrate a clinical benefit of this compound over placebo in patients with acute ischemic stroke.[4]
This guide will compare the preclinical and clinical data of this compound with other classes of ion channel modulators, providing a comprehensive resource for understanding the landscape of this therapeutic approach.
Comparative Data of Ion Channel Modulators in Ischemia
The following tables summarize the available quantitative data for this compound and other selected ion channel modulators.
Table 1: Preclinical Efficacy of Ion Channel Modulators in Animal Models of Ischemia
| Modulator Class | Compound | Animal Model | Dose and Administration | Key Findings (Infarct Volume Reduction, etc.) | Citation(s) |
| Metal Ion Chelator | This compound | Rodent focal ischemia | Not specified | Attenuates the extent of cerebral infarction, even with delayed administration. | |
| NMDA Receptor Antagonist | Selfotel (CGS 19755) | Rat permanent MCAO | 10 mg/kg IV bolus + 5 mg/kg/h infusion | Significantly reduced cortical infarct volume. | |
| Rabbit focal ischemia | 40 mg/kg | 76% decrease in cortical ischemic neuronal damage. | |||
| Calcium Channel Blocker | Nimodipine | Experimental cerebral ischemia | Not specified | Reduces neurological deficits and mortality. | |
| Sodium Channel Blocker | Riluzole | Rat permanent MCAO | 8 mg/kg IV | Significantly reduced cortical ischemic brain damage. | |
| Mouse transient MCAO (1h) | 4 mg/kg IV (up to 3h post-reperfusion) | 75% reduction in stroke volume. | |||
| Potassium Channel Opener | BMS-204352 | Rat permanent MCAO (SHR) | 0.3 mg/kg IV (2h post-occlusion) | Significantly reduced cortical infarct volume. | |
| Rat permanent MCAO (Wistar) | 1 µg/kg - 1 mg/kg IV | Significant reduction in cortical infarct volume. | |||
| ASIC1a Inhibitor | PcTX1 | Mouse MCAO (30 min) | Intranasal (30 min post-MCAO) | Infarct volume reduced to 8.28% from 20.94% in vehicle. | |
| Rat MCAO | Intracerebroventricular (up to 5h post-ischemia) | Significantly reduces MCAO-mediated brain injury. | |||
| TRPM7 Inhibitor | Carvacrol | Mouse hypoxic-ischemic brain injury | Not specified | Significantly reduced brain damage. | |
| siRNA | Rat global cerebral ischemia | Virally mediated gene silencing | Reduced delayed neuronal cell death and preserved neuronal functions. |
Table 2: Clinical Trial Outcomes of Ion Channel Modulators in Ischemic Stroke
| Modulator Class | Compound | Trial Phase | Patient Population | Dose and Administration | Primary Endpoint | Key Outcome | Citation(s) |
| Metal Ion Chelator | This compound | Phase III (MACSI) | Acute ischemic stroke (NIHSS 10-16), within 9h of onset, not receiving tPA. | 1.0 mg/kg/day IV for 4 days | Modified Rankin Scale (mRS) score at day 90. | No significant difference compared to placebo. Fewer patients recovered to mRS ≤1 in the this compound group. | |
| NMDA Receptor Antagonist | Selfotel (CGS 19755) | Phase III | Acute ischemic hemispheric stroke, within 6h of onset. | Single 1.5 mg/kg IV dose | Barthel Index ≥60 at 90 days. | No efficacy. Trend towards increased mortality, especially in severe stroke. | |
| Calcium Channel Blocker | Nimodipine | Multiple Trials (Pooled Analysis) | Acute ischemic stroke | 120 mg/day orally for 21-28 days | Mortality and neurological outcome (Mathew's scale). | 36% mortality reduction. Improved neurological outcome, especially if started <12h post-stroke in moderate-to-severe cases. | |
| Randomized Controlled Trial | Acute ischemic hemispheric stroke, within 48h of onset. | 120 mg/day PO for 21 days | Rankin grade, neurological score, and mobility at 12 months. | No improvement in functional outcome. Higher early case-fatality rate. | |||
| Sodium Channel Blocker | Riluzole | - | Not extensively trialed for acute ischemic stroke. | - | - | - | - |
| Potassium Channel Opener | BMS-204352 | Phase III | Acute ischemic stroke | 0.1-2 mg/kg IV within 48h of onset | Not specified | Failed to show superior efficacy compared to placebo. | |
| ASIC1a Inhibitor | - | - | No large-scale clinical trials reported for specific ASIC1a inhibitors in stroke. | - | - | - | - |
| TRPM7 Inhibitor | - | - | No clinical trials reported for specific TRPM7 inhibitors in stroke. | - | - | - | - |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involved in ischemic neuronal injury and a typical experimental workflow for preclinical testing of neuroprotective agents.
Caption: Key signaling pathways in ischemic neuronal injury.
Caption: Typical experimental workflow for preclinical neuroprotection studies.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of research findings. Below are generalized methodologies for key experiments cited in the comparison.
Middle Cerebral Artery Occlusion (MCAO) Model in Rodents
The MCAO model is a widely used method to induce focal cerebral ischemia that mimics human stroke.
-
Animal Preparation: Adult male rats (e.g., Sprague-Dawley or Wistar) or mice are anesthetized. Body temperature is maintained at 37°C throughout the procedure.
-
Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A filament (e.g., a 4-0 monofilament nylon suture with a rounded tip) is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: For transient ischemia, the filament is withdrawn after a specific period (e.g., 60 or 90 minutes) to allow for reperfusion. For permanent ischemia, the filament is left in place.
-
Drug Administration: The test compound or vehicle is administered at a predetermined time before, during, or after the ischemic insult, typically via intravenous (IV) or intraperitoneal (IP) injection.
-
Outcome Measures:
-
Neurological Deficit Scoring: Animals are assessed at various time points post-MCAO using a neurological deficit scale (e.g., a 5-point scale where 0 is no deficit and 4 is severe deficit).
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours post-MCAO), animals are euthanized, and their brains are removed. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.
-
Clinical Trial Protocol for Acute Ischemic Stroke (General Framework)
Clinical trials for neuroprotective agents in acute ischemic stroke generally follow a randomized, double-blind, placebo-controlled design.
-
Patient Population: Patients presenting with acute ischemic stroke within a specific time window from symptom onset (e.g., within 6 or 9 hours) are screened for eligibility. Inclusion criteria often include a specific range on the National Institutes of Health Stroke Scale (NIHSS) to ensure a moderately severe stroke population. Patients eligible for standard-of-care thrombolytic therapy (e.g., with alteplase) may be included or excluded depending on the trial design.
-
Randomization and Blinding: Eligible patients are randomly assigned to receive either the investigational drug or a matching placebo. Both patients and investigators are blinded to the treatment allocation.
-
Treatment Administration: The study drug or placebo is administered according to a predefined protocol, which specifies the dose, route (typically intravenous), and duration of treatment.
-
Primary and Secondary Endpoints:
-
Primary Endpoint: The primary measure of efficacy is typically a functional outcome scale assessed at 90 days post-stroke. The modified Rankin Scale (mRS), a 7-point scale ranging from 0 (no symptoms) to 6 (death), is commonly used.
-
Secondary Endpoints: These may include changes in the NIHSS score, the Barthel Index (a measure of activities of daily living), mortality rates, and safety assessments.
-
-
Statistical Analysis: The primary analysis usually compares the distribution of mRS scores between the treatment and placebo groups.
Discussion and Conclusion
The landscape of ion channel modulators for ischemic stroke is marked by a significant translational gap between promising preclinical data and disappointing clinical trial results. This compound, with its unique mechanism of modulating metal ions within the cell membrane, followed this unfortunate trajectory. While it showed neuroprotective effects in animal models, the MACSI trial did not demonstrate clinical efficacy.
Similarly, other classes of ion channel modulators, including NMDA receptor antagonists, calcium and sodium channel blockers, and potassium channel openers, have largely failed to translate their preclinical success into clinical benefit. The reasons for these failures are likely multifactorial and may include:
-
Differences in pathophysiology between animal models and human stroke.
-
The heterogeneity of human stroke in terms of etiology, severity, and location.
-
A narrow therapeutic window for many neuroprotective agents.
-
Dose-limiting side effects observed in humans that were not as prominent in animal studies.
Despite these setbacks, the rationale for targeting ion channels in ischemia remains strong. The influx of ions like Ca²⁺ and Na⁺ is a well-established driver of neuronal injury. Future research in this area may benefit from:
-
Developing more selective modulators that target specific ion channel subtypes implicated in ischemic damage while minimizing off-target effects.
-
Investigating combination therapies that target multiple pathways in the ischemic cascade.
-
Improving patient selection for clinical trials based on biomarkers or advanced imaging to identify those most likely to respond to a particular therapy.
-
Exploring novel drug delivery systems to enhance the penetration of neuroprotective agents into the ischemic brain tissue.
References
- 1. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound dead in the water as stroke therapy | MDedge [mdedge.com]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling DP-b99
Disclaimer: This document provides essential safety and logistical information for handling the potent pharmaceutical compound designated as DP-b99. As no specific Safety Data Sheet (SDS) for this compound is publicly available, the following guidance is based on established best practices for handling potent and cytotoxic compounds.[1][2][3] A compound-specific risk assessment must be completed before any handling occurs. This guide is intended for an audience of trained researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
This compound is a highly potent active pharmaceutical ingredient (API) presumed to be cytotoxic. Occupational exposure, even at low levels, can pose significant health risks.[2][4] Routes of exposure include inhalation, skin contact, ingestion, and ocular exposure. Therefore, stringent control measures are necessary to minimize all potential contact. Employers are responsible for assessing the risks of handling such compounds and providing suitable precautions.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The selection of appropriate PPE depends on the specific task and the risk of exposure. All PPE should be donned and doffed in a designated area to prevent contamination of clean spaces.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Task | Respiratory Protection | Hand Protection | Body Protection | Eye/Face Protection | Foot Protection |
| General Laboratory Work (Low Risk) | N95 or FFP2 Respirator (as a minimum) | Single pair of nitrile gloves | Laboratory coat | Safety glasses with side shields | Closed-toe shoes |
| Handling Powders/Solids (e.g., Weighing) | Powered Air-Purifying Respirator (PAPR) with P100/FFP3 filters is recommended. A full-facepiece respirator is an alternative. | Double-gloving with two pairs of nitrile gloves. The outer glove should be worn over the gown cuff. | Disposable, lint-free coveralls or gown made of a material like polyethylene-coated polypropylene. | Chemical splash goggles and a full-face shield. | Disposable shoe covers worn over laboratory footwear. |
| Handling Liquids/Solutions | PAPR or half/full-facepiece respirator with appropriate cartridges if aerosolization is possible. | Double-gloving with chemical-resistant nitrile gloves. | Chemical-resistant gown or apron worn over a lab coat. | Chemical splash goggles. A face shield is recommended if splashing is likely. | Disposable shoe covers. |
| Spill Cleanup | PAPR or full-facepiece respirator with P100/FFP3 filters. | Heavy-duty, chemical-resistant gloves (e.g., nitrile, neoprene) over an inner pair of nitrile gloves. | Chemical-resistant, disposable coveralls. | Chemical splash goggles and a full-face shield. | Chemical-resistant boots or shoe covers. |
| Equipment Decontamination | Respirator may be required if aerosols or vapors are generated. | Heavy-duty, chemical-resistant gloves. | Waterproof or chemical-resistant apron. | Chemical splash goggles or a face shield. | Chemical-resistant footwear. |
Note: Always inspect PPE for damage before use and change gloves immediately if they become contaminated.
Operational and Disposal Plan
A clear plan for handling and disposal is essential to prevent contamination and ensure personnel and environmental safety.
Experimental Protocol: Weighing and Solubilizing this compound Powder
This protocol outlines the step-by-step methodology for safely weighing a solid potent compound and preparing a solution.
-
Preparation Phase:
-
Designate a specific handling area, such as a certified chemical fume hood or a containment glove box.
-
Ensure proper ventilation is active and verified.
-
Assemble all necessary equipment: analytical balance, spatulas, disposable weigh boats, vials, and calibrated pipettes.
-
Prepare labeled, sealed waste containers for all anticipated waste streams (solid, liquid, sharps).
-
Don all required PPE for handling powders as specified in Table 1.
-
-
Handling Phase:
-
Perform all manipulations within the designated containment area.
-
To minimize dust generation, use gentle scooping motions when transferring the powder. Do not use a brush to clean up small amounts of powder; instead, use wet-wiping techniques.
-
Place a disposable weigh boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound to the weigh boat.
-
Once the desired weight is achieved, carefully transfer the powder to the receiving vial.
-
To prepare a solution, slowly add the solvent to the solid to avoid splashing or aerosol generation. Cap the vial and mix as required.
-
-
Decontamination and Cleanup Phase:
-
Wipe down all work surfaces with an appropriate deactivating and cleaning agent.
-
Decontaminate all reusable equipment (e.g., spatulas) according to validated laboratory procedures.
-
Place all single-use items (weigh boat, pipette tips, contaminated wipes) into the designated solid hazardous waste container.
-
-
PPE Doffing and Disposal:
-
Remove PPE in the designated doffing area, taking care to avoid self-contamination.
-
Dispose of all single-use PPE in the appropriate hazardous waste container.
-
Thoroughly wash hands and any potentially exposed skin with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial. All waste must be treated as hazardous.
-
Solid Waste: Includes contaminated gloves, gowns, shoe covers, wipes, and disposable labware. Collect in a dedicated, clearly labeled, puncture-resistant container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect unused solutions of this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Sharps Waste: Needles, syringes, and contaminated broken glass must be placed in a designated sharps container.
-
Empty Containers: Original this compound containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, deface the label before disposing of the container.
-
Waste Transport: All hazardous waste must be disposed of through the institution's environmental health and safety program in accordance with local, state, and federal regulations.
Spill Management Plan
In the event of a spill, a prompt and correct response is critical to prevent exposure and contamination. A spill kit with all necessary materials should be readily accessible.
Table 2: Spill Response Protocol for this compound Powder
| Step | Action | Key Considerations |
| 1. Evacuate & Alert | Immediately alert others in the area and evacuate non-essential personnel. | Secure the area to prevent entry. |
| 2. Don PPE | Don the appropriate PPE for spill cleanup as detailed in Table 1. | Ensure respiratory protection is adequate for airborne powders. |
| 3. Contain Spill | Cover the spill with plastic-backed absorbent pads or pillows to prevent further dispersal. | Work from the outside of the spill inward. |
| 4. Clean Up | Gently wet the powder with a fine mist of water or an appropriate solvent to prevent it from becoming airborne. | Do not use a dry sweeping method. Use absorbent pads to carefully collect the wetted material. Place all contaminated materials into a labeled hazardous waste bag. |
| 5. Decontaminate | Clean the spill area with an appropriate cleaning agent, followed by a neutral detergent, and then rinse with water. | Multiple cleaning cycles may be necessary. |
| 6. Dispose | Double-bag all contaminated materials, seal, and label the waste container. | Dispose of as hazardous waste through your institution's EHS department. |
| 7. Report | Report the spill to your supervisor and the institutional EHS office as required by local policy. | Document the incident for future prevention. |
Mandatory Visualizations
The following diagrams illustrate key workflows for handling this compound safely.
Caption: Workflow for the safe handling of potent chemical compounds.
Caption: Logical workflow for responding to a potent powder spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
